The tables below summarize the complete NMR signal assignments from a 2021 crystallographic and spectroscopic study [1] [2] [3]. The researchers performed a complete NMR characterization (¹H, ¹³C, ¹⁵N) of Vecuronium bromide and its advanced synthetic intermediates, filling a significant gap in the existing literature.
Table 1: Summary of Compounds and NMR Data
| Compound Name / Structure | Type of NMR Data Available | Key Findings / Significance |
|---|---|---|
| This compound (4) | Complete ¹H, ¹³C, and ¹⁵N NMR signal assignment [1]. | Provides a modern and full spectroscopic characterization of the final active pharmaceutical ingredient (API). |
| 2β,16β-Bispiperidino-5α-androstane-3α,17β-diol (10) | Complete ¹H, ¹³C, and ¹⁵N NMR signal assignment; Single-crystal X-ray diffraction structure [1] [2]. | This is the first advanced intermediate with all stereocenters in the final configuration. The X-ray structure allowed for definitive stereochemical assignment. |
| 2α,3α:16α,17α-Diepoxy-17β-acetoxy-5α-androstane (8) | NMR data [1]. | A key starting intermediate in the synthetic pathway. |
| 2α,3α-Epoxy-17β-hydroxy-16β-piperidino-5α-androstane (9) | NMR data [1]. | An intermediate in the synthetic pathway. |
| 16β-Piperidino-2β,3β-dihydroxy-5α-androstan-17-one (11) | NMR data [1]. | An intermediate in the synthetic pathway. |
Table 2: Synthetic Pathway from Epiandrosterone to this compound
The synthesis starts from the commercially available epiandrosterone (12) [1]. The following diagram illustrates the optimized pathway to produce this compound and the characterized intermediates (8, 9, 10, 11).
Synthetic pathway to this compound and characterized intermediates [1].
The 2021 study provides specific details on the synthesis and characterization methods.
1. Synthetic Procedure The synthesis began with commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone). The researchers implemented some modifications to a traditional synthetic procedure to obtain this compound and the advanced intermediates (8-11) [1]. The key steps are outlined in the workflow above.
2. NMR Spectroscopy Experimental Parameters For the comprehensive NMR characterization, the following experimental conditions were used [1]:
3. X-ray Crystallography Single crystals of the key intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (10) were obtained. The crystal structure was solved using Olex2 and refined with the SHELXL program. This analysis allowed for the complete stereochemical assignment of its stereocenters [1].
The synthesis of Vecuronium Bromide from Epiandrosterone is a multi-step process that constructs the bis-piperidinium structure. The following diagram outlines the complete reaction workflow:
Synthesis of this compound involves eight steps from Epiandrosterone [1] [2].
The table below summarizes the key reaction steps and their reported performance from the patent [1] [2].
| Step | Reaction Type | Key Reagents & Conditions | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Esterification | p-Toluenesulfonyl chloride, pyridine, 40°C, 3h | Epiandrosterone sulfonyl ester (III) | 95.7% |
| 2 | Elimination & Dehydration | 2,6-lutidine, reflux, 4h | 5α-androst-2-ene-17-one (IV) | 80.0% |
| 3 | Enol Esterification | Isopropenyl acetate, p-TsOH, reflux | 17-acetoxy-5α-androstane-2,16-diene (V) | 92.0% |
| 4 | Epoxidation | Hydrogen peroxide | (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) | Information missing |
| 5 | Ring-opening & Addition | Piperidine | 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) | Information missing |
| 6 | Reduction | Potassium borohydride | 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) | Information missing |
| 7 | Acetylation | Acetic anhydride | 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) | Information missing |
| 8 | Quaternization | Bromomethane | This compound (I) | Information missing |
A 2021 study by Ciceri et al. confirms that 2β,16β-bispiperidino-5α-androstane-3α,17β-diol (Intermediate VIII) is a pivotal advanced intermediate where all stereocenters are in the final configuration, characterized using X-ray crystallography and NMR [3] [4].
Here are the detailed experimental procedures for key steps in the synthesis, as described in the patent [1] [2].
For obtaining high-purity this compound active pharmaceutical ingredient (API), a subsequent patent details an effective purification method [5].
| Parameter | Details |
|---|---|
| Mechanism of Action | Competitive antagonist at postjunctional nicotinic cholinergic receptors [1] [2]. |
| Primary Effect | Prevents acetylcholine binding, inhibiting depolarization and muscle contraction [3]. |
| Metabolite Activity | 3-desacetylvecuronium metabolite has 50-80% of the parent drug's potency [1] [4]. |
| Reversibility | Anticholinesterases (neostigmine) or encapsulating agent (sugammadex) [5]. |
| Parameter | Value | Experimental Context |
|---|---|---|
| Human ED₅₀ (Single Bolus) | 15.0 µg/kg | During 60% N₂O-halothane anesthesia [6]. |
| Human ED₅₀ (Cumulative) | 19.9 µg/kg | During 60% N₂O-halothane anesthesia [6]. |
| Human ED₉₅ (Male) | 55.7 µg/kg | During N₂O/O₂ with thiopentone and fentanyl [7]. |
| Human ED₉₅ (Female) | 39.8 µg/kg | During N₂O/O₂ with thiopentone and fentanyl [7]. |
| Feline ED₅₀ Range | 7.5 to 15.6 µg/kg | Varies by muscle; pentobarbital anesthesia [8]. |
| Parameter | Details |
|---|---|
| Onset of Action | 2-3 minutes for intubation conditions [1]. |
| Clinical Duration | 25-40 minutes (recovery to 25% of control) [1]. |
| Full Recovery | 45-65 minutes (95% recovery after intubating dose) [1]. |
| Elimination Half-Life | 51-80 minutes [2]. |
| Primary Route of Elimination | Liver (biliary excretion); ~30% renal excretion [1] [2]. |
| Clinical Scenario | Dosing Guideline | Notes |
|---|---|---|
| Standard Intubation | 0.08 - 0.1 mg/kg IV bolus [1]. | - |
| Rapid Sequence Intubation | 0.1 - 0.2 mg/kg IV [1]. | Onset in <2-3 mins. |
| Maintenance (Balanced Anesthesia) | 0.01 - 0.015 mg/kg IV [1]. | Every 12-15 mins. |
| Continuous Infusion (ICU) | 0.05 - 0.07 mg/kg/hour IV [1]. | After initial bolus. |
This protocol determines the dose-response relationship and time-course of effect in anesthetized animals.
This methodology investigates the variation in vecuronium sensitivity between different muscle groups.
This in vitro assay evaluates potential pharmacokinetic interactions.
The following diagram illustrates the competitive antagonism of vecuronium bromide at the neuromuscular junction.
This diagram shows how Vecuronium (red) competes with Acetylcholine (green) for receptor binding, preventing muscle contraction.
The elimination of vecuronium is significantly altered in patients with organ dysfunction and in the elderly, leading to a prolonged half-life and duration of action.
| Patient Population | Impact on Elimination Half-life | Impact on Clearance | Clinical Recovery Observation |
|---|---|---|---|
| Elderly Patients | Prolonged: 125 ± 55 min [1] | Reduced: 2.6 ± 0.6 vs 5.6 ± 3.2 mL/kg/min [1] | Spontaneous recovery significantly longer [1] |
| Severe Hepatic Disease (e.g., Cirrhosis, Cholestasis) | Prolonged: ~98 min [2] | Reduced by ~50% [3] [2] | Duration to 75% twitch recovery prolonged to 111 min [2] |
| Renal Failure | No significant change per manufacturer [4]; prolonged in some studies [3] | No significant change per manufacturer [4]; decreased by 50% in some studies [3] | Measurements of recovery may not differ [4]; duration is longer in some studies [3] |
Vecuronium's metabolic pathway and its active metabolite are crucial to understanding its pharmacokinetic profile, especially during prolonged administration.
Vecuronium Metabolism and Elimination Pathways
Key experiments investigating vecuronium's pharmacokinetics and pharmacodynamics share common, rigorous methodologies.
General Workflow for Vecuronium PK/PD Studies
Vecuronium is a monoquaternary aminosteroid. Its metabolic pathway involves deacetylation in the liver, and its high biliary excretion is attributed to rapid hepatic uptake.
The workflow above illustrates that after intravenous administration, a significant portion of vecuronium is rapidly taken up by the liver [1]. This uptake is a major factor in the initial rapid decline in plasma concentration and the drug's relatively short duration of action [1] [2]. In the liver, it is metabolized to 3-desacetylvecuronium, which has neuromuscular blocking activity [3] [4].
Liver disease can significantly alter the pharmacokinetics and pharmacodynamics of vecuronium. The table below synthesizes key findings from human studies.
| Condition | Study Design | Key Pharmacokinetic Changes | Key Pharmacodynamic Changes |
|---|
| Cirrhosis [5] | 12 patients with cirrhosis vs. 14 controls | Plasma clearance (2.73 vs 4.26 ml/min/kg) Elimination half-life (84 vs 58 min) Volume of distribution | Duration to 50% recovery (130 vs 62 min) Recovery rate (25-75%) (44 vs 21 min) | | Alcoholic Liver Disease [6] | 10 patients vs. 10 controls | Clearance, Vdss, elimination half-life | Time to recovery of twitch response Onset time (2.8 vs 1.9 min) |
The impact of liver disease depends on its type and severity. The prolonged effect in cirrhosis is likely due to reduced metabolic capacity and decreased biliary excretion [5] [3]. In contrast, one study on alcoholic liver disease found no change in the duration of action for a single 0.1 mg/kg bolus, suggesting the liver has a significant functional reserve for vecuronium elimination [6].
Systemic inflammation can also impair metabolism. In a rat model of systemic inflammatory response syndrome (SIRS), vecuronium plasma clearance decreased, and the duration of neuromuscular blockade was prolonged, linked to nitric oxide-related inhibition of cytochrome P450 enzymes [7].
To ensure your research can be critically evaluated or replicated, here are the methodologies from pivotal studies.
Protocol 1: Human Hepatobiliary Disposition Study [1]
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Cirrhosis [5]
Protocol 3: Metabolite Activity & Hepatic Uptake (Animal Study) [2]
The hepatic pathway is the dominant route for vecuronium elimination. When using this agent in patients with significant liver dysfunction, particularly cirrhosis, you should anticipate a prolonged duration of action and a slower recovery, necessitating close monitoring of neuromuscular function [5] [3].
| Feature | Original Molecular Structure (1991) | Novel Crystal Form I (Patent CN103450311) |
|---|---|---|
| Analysis Method | Single-crystal X-ray diffraction [1] | X-ray Powder Diffraction (XRPD) [2] |
| Crystal System | Orthorhombic [1] | Not specified |
| Space Group | P2₁2₁2₁ [1] | Not specified |
| Key XRPD Peaks (2θ) | Not available | 5.4, 8.8, 12.4, 13.7, 17.6, 19.7 (all ± 0.2°) [2] |
| DSC Data | Not available | Endothermic peak: 230–260 °C [2] |
| Melting Point | Not available | 250.0–251.0 °C [2] |
| Key Advantages | Defines molecular conformation and stereochemistry [1] | Improved solubility, stability, and reduced hygroscopicity [2] |
The following workflow outlines the preparation method for the novel Vecuronium Bromide Crystal Form I as described in the patent:
Preparation workflow for this compound Crystal Form I [2].
Key Details:
The search confirms that while the single-crystal structure is known, the more recent development and characterization of a novel crystalline form with improved properties is a key focus for pharmaceutical application.
Vecuronium bromide (VEC) is an aminosteroidal neuromuscular blocking agent used primarily in clinical anesthesia to induce skeletal muscle relaxation during surgical procedures, facilitating endotracheal intubation and controlled ventilation. Chemically described as 1-[(2β, 3α, 5α, 16β, 17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide, this compound exists as a quaternary ammonium salt with specific chromatographic characteristics [1]. The development of reliable analytical methods for quantifying this compound is essential for pharmaceutical quality control and ensuring patient safety during medical procedures.
High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for the quantification of this compound in both drug substance and drug products. The fundamental principle underlying this analytical approach involves the separation of VEC from its potential degradation products and related substances through a reversed-phase chromatographic mechanism [1] [2]. The method leverages the differential partitioning of analytes between a stationary phase and a mobile phase, with detection typically achieved through ultraviolet (UV) absorption due to the presence of chromophoric groups in the molecule. The stability-indicating property of the method, which allows for accurate quantification of the active pharmaceutical ingredient despite the presence of degradation products, is of particular importance for assessing drug product quality throughout its shelf life [1].
The International Conference on Harmonization (ICH) guidelines mandate that analytical methods for pharmaceutical substances must demonstrate specificity, accuracy, precision, and robustness [1]. For this compound, this necessitates thorough forced degradation studies under various stress conditions including acidic, basic, oxidative, photolytic, and thermal environments to establish the method's stability-indicating capabilities [1] [3]. The following sections provide comprehensive application notes and detailed protocols for the reliable quantification of this compound using HPLC, incorporating method validation data and experimental parameters to assist researchers and pharmaceutical analysts in method implementation.
Based on extensive research and validation studies, two HPLC methods have demonstrated optimal performance for the quantification of this compound. The first method utilizes a cyanopropyl stationary phase and offers comprehensive stability-indicating capabilities, while the second method employs an amino column with alternative mobile phase composition. Both methods have been validated according to ICH guidelines and provide reliable quantification of VEC in pharmaceutical formulations [1] [2].
Table 1: Chromatographic Conditions for this compound HPLC Analysis
| Parameter | Method 1 (Stability-Indicating) | Method 2 (Alternative) |
|---|---|---|
| Column | Tracer Extrasil CN (150 × 4.6 mm; 5 μm) | Luna Amino (150 × 4.6 mm; 5 μm) |
| Mobile Phase | O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50 v/v) | Acetonitrile:water containing 25.0 mmol L⁻¹ sodium phosphate monobasic (50:50 v/v), pH 4.6 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 205 nm |
| Column Temperature | 25°C | Ambient |
| Injection Volume | 20 μL | 20 μL |
| Run Time | 4 minutes | Not specified |
| Retention Time | ~4 minutes | Not specified |
The cyanopropyl-based method (Method 1) has demonstrated exceptional performance in separating this compound from its degradation products formed under various stress conditions. The method employs an isocratic elution system with a mobile phase consisting of O-phosphoric acid (pH 6; 0.05 M) and acetonitrile in equal proportions [1]. The selection of a cyanopropyl column instead of the more conventional C18 stationary phase provides unique selectivity for the separation of VEC from its polar degradation products, which is critical for accurate quantification in stability studies. The method has been comprehensively validated over a concentration range of 10-120 μg/mL, with a limit of detection (LOD) of 2.67 μg/mL and limit of quantification (LOQ) of 8.10 μg/mL [1].
Method 2 utilizes an amino column with different mobile phase composition, offering an alternative selectivity for VEC separation. This method employs sodium phosphate monobasic in the aqueous component of the mobile phase, adjusted to pH 4.6, which provides optimal ionization conditions for the compound [2] [4]. Both methods have demonstrated acceptable system suitability parameters, including theoretical plate count, tailing factor, and repeatability, meeting the requirements for pharmaceutical analysis. The choice between these methods depends on specific laboratory capabilities, available columns, and the particular analytical requirements, though Method 1 provides more comprehensively documented stability-indicating properties [1].
Proper sample preparation is critical for accurate and reproducible results in the HPLC analysis of this compound. For the analysis of pharmaceutical formulations (typically available as lyophilized powders in vials), prepare a stock standard solution of VEC at a concentration of 1 mg/mL by dissolving an appropriate amount of the reference standard in HPLC-grade acetonitrile [1]. For quality control testing of drug products, accurately weigh the contents of a vial and dissolve in mobile phase to achieve the desired concentration. Sonication for 5-10 minutes may be necessary to ensure complete dissolution of the drug substance. Following preparation, all solutions should be filtered through a 0.45 μm membrane filter to remove particulate matter that could damage the HPLC system or compromise chromatographic performance [1].
For construction of the calibration curve, prepare a series of standard solutions in the concentration range of 10-120 μg/mL by transferring appropriate aliquots from the stock standard solution (1 mg/mL) into 10-mL volumetric flasks and diluting to volume with mobile phase [1]. Each concentration should be injected in triplicate to ensure reproducibility. The calibration curve demonstrates excellent linearity in this concentration range with a correlation coefficient (r) of 0.9996, confirming the suitability of this preparation method for quantitative analysis [1]. The regression equation reported for the method is y = 5.553x + 115.4, where y represents the peak area and x represents the concentration of VEC in μg/mL [1].
Forced degradation studies are essential for validating the stability-indicating nature of the HPLC method and should be conducted under various stress conditions as recommended by ICH guidelines [1]. Prepare degradation samples by exposing this compound drug substance (1 mg/mL) to the following conditions:
After degradation treatment, neutralize the acidic and basic hydrolysis samples appropriately, evaporate to dryness on a water bath, and reconstitute in mobile phase to achieve a final concentration of 1 mg/mL [1]. The method effectively separates VEC from all degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capabilities. The major degradation pathway involves hydrolysis of the ester functional groups, leading to the formation of 3-desacetylvecuronium and other related substances [1] [4].
System suitability tests are fundamental verification steps that ensure the chromatographic system is performing adequately at the time of analysis. These parameters should be evaluated before proceeding with sample analysis to guarantee method reliability and reproducibility. For the HPLC analysis of this compound, the following system suitability criteria must be met:
Table 2: System Suitability Parameters for VEC HPLC Analysis
| Parameter | Acceptance Criteria | Typical Results |
|---|---|---|
| Theoretical Plates | >2000 | >2000 |
| Tailing Factor | ≤2.0 | <2.0 |
| Repeatability (%RSD) | ≤2.0% | 0.338% |
| Resolution | >2.0 from closest peak | >2.0 |
| Retention Time | Consistent (RSD ≤ 1%) | ~4 min (RSD < 1%) |
The chromatographic system should consist of an HPLC equipped with a quaternary pump, autosampler, column oven, and UV detector. The Tracer Extrasil CN column (150 × 4.6 mm; 5 μm) must be maintained at 25°C throughout the analysis [1]. The mobile phase should be prepared fresh daily, filtered through a 0.45 μm membrane filter, and degassed by sonication before use. The system is equilibrated with mobile phase for approximately 45 minutes before the first injection to ensure stable baseline and reproducible retention times [1].
The injection precision, measured as the relative standard deviation (RSD) of peak areas for six replicate injections of a standard solution at 100 μg/mL concentration, should not exceed 2.0%. The reported method achieved an RSD of 0.338%, demonstrating excellent injection repeatability [1]. The tailing factor for the VEC peak should be less than 2.0, indicating symmetric peak shape, which is essential for accurate integration and quantification. The method consistently produces sharp, well-resolved peaks with retention times of approximately 4 minutes for VEC, allowing for rapid analysis and high throughput in quality control settings [1].
The HPLC method for this compound quantification has been extensively validated according to International Conference on Harmonization (ICH) guidelines, demonstrating compliance with regulatory requirements for pharmaceutical analysis [1]. The validation encompassed all critical parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness.
Table 3: Method Validation Parameters for VEC HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-120 μg/mL | Correlation coefficient ≥ 0.999 |
| Correlation Coefficient (r) | 0.9996 | ≥ 0.999 |
| Accuracy (Drug Substance) | 100.32 ± 1.25% | 98-102% |
| Accuracy (Drug Product) | 100.06 ± 1.02% | 98-102% |
| Repeatability (RSD%) | 0.338% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 0.509% | ≤ 2.0% |
| LOD | 2.67 μg/mL | - |
| LOQ | 8.10 μg/mL | - |
The method demonstrates excellent specificity by successfully separating VEC from all forced degradation products formed under various stress conditions. The accuracy was determined by recovery studies using standard addition method at different concentration levels, yielding mean recovery of 98.50 ± 0.39% for the standard addition method and 100.32 ± 1.25% for drug substance [1]. The precision was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies, with RSD values of 0.338% and 0.509% respectively, well within the acceptable limits of 2.0% [1].
The linearity of the method was established across the concentration range of 10-120 μg/mL, with a correlation coefficient of 0.9996, indicating an excellent linear relationship between concentration and peak area [1]. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 2.67 μg/mL and 8.10 μg/mL, respectively, demonstrating adequate sensitivity for the quantification of VEC in pharmaceutical formulations [1]. The method also proved to be robust, showing minimal impact on system suitability parameters when deliberate variations were introduced in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C), though specific data for these variations were not provided in the search results.
Successful implementation of the HPLC method for this compound requires attention to several practical aspects. The cyanopropyl column used in the primary method offers unique selectivity but may require special sourcing compared to more conventional C18 columns [1]. When using a new column, adequate conditioning with mobile phase for at least 45 minutes is essential to achieve stable baseline and reproducible retention times. For laboratories without access to the specific Tracer Extrasil CN column, alternative cyanopropyl columns with similar dimensions and particle size may be used, though method performance should be verified against validation criteria.
The selection of detection wavelength at 210 nm provides optimal sensitivity for VEC but may also increase the likelihood of detecting solvent and mobile phase impurities [1] [2]. Therefore, use of high-purity HPLC grade solvents is critical to minimize baseline noise and artifacts. For analysis requiring higher sensitivity, such as in biological samples, LC-MS methods employing electrospray ionization in positive mode have been developed with limits of detection as low as 0.005 mg/L in blood [5]. These methods typically use C18 columns with mobile phases containing volatile modifiers such as 0.1% formic acid and acetonitrile to facilitate ionization [5].
Common issues that may arise during method implementation include baseline drift, peak tailing, and retention time shifts. Baseline drift can often be resolved by thorough mobile phase degassing and ensuring column temperature stability. Peak tailing may indicate column deterioration or inappropriate mobile phase pH, necessitating column replacement or mobile phase adjustment. Retention time shifts beyond acceptable limits (±1%) typically suggest mobile phase composition variability or column performance issues [1].
For long-term method maintenance, regular column cleaning according to manufacturer recommendations is essential. When not in use, the column should be stored in acetonitrile-water mixture (without buffer) to prevent microbial growth and salt crystallization. System suitability tests should be performed daily before sample analysis to ensure continued method performance. The method has demonstrated successful application in the quantification of VEC in pharmaceutical preparations, with statistical comparison to official methods confirming high accuracy and precision [1]. The stability-indicating capability of the method makes it particularly valuable for quality control laboratories involved in stability studies and shelf-life determination of this compound formulations.
Figure 1: HPLC Analysis Workflow for this compound Quantification
The diagram illustrates the comprehensive workflow for the HPLC analysis of this compound, highlighting critical steps from mobile phase preparation through data analysis. The system suitability check represents a key decision point in the process, ensuring that the chromatographic system meets predefined performance criteria before sample analysis proceeds. This rigorous approach guarantees the reliability and reproducibility of analytical results, which is particularly important for quality control applications in pharmaceutical manufacturing.
The HPLC method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in pharmaceutical substances and products. The validated method exhibits excellent performance characteristics, including linearity across the concentration range of 10-120 μg/mL, precision with RSD values below 1%, and accuracy with mean recovery of approximately 100% [1]. The stability-indicating capability of the method, demonstrated through forced degradation studies under various stress conditions, makes it particularly valuable for assessing drug product stability and shelf-life [1] [3].
Implementation of this method in quality control laboratories requires careful attention to chromatographic conditions, particularly the use of a cyanopropyl stationary phase and mobile phase composition as specified. The method offers significant advantages over previously reported techniques, including rapid analysis time (4 minutes per injection), comprehensive validation according to ICH guidelines, and proven ability to separate VEC from all potential degradation products [1]. For researchers requiring alternative approaches, the amino column method or LC-MS techniques provide viable alternatives with documented performance characteristics [2] [5]. This HPLC method represents a reliable solution for the routine analysis of this compound in pharmaceutical development and quality control settings.
Vecuronium bromide (VEC) is an aminosteroidal neuromuscular blocking agent used primarily during surgical procedures and mechanical ventilation to induce skeletal muscle relaxation. As a quaternary ammonium compound, VEC possesses permanent positive charges, making it particularly suitable for analysis by capillary zone electrophoresis (CZE) with various detection methods. The analysis of VEC is crucial in pharmaceutical quality control and clinical monitoring due to its narrow therapeutic index and potential for serious adverse effects if improperly dosed. CZE has emerged as a powerful analytical technique for VEC determination, offering significant advantages over traditional chromatographic methods in terms of separation efficiency, minimal sample consumption, and reduced operational costs.
The fundamental principle underlying CZE separation of VEC relies on the electrophoretic mobility of charged species in an alkaline buffer system. When an electric field is applied across the capillary, VEC cations migrate toward the cathode with a velocity proportional to their charge-to-size ratio. The separation of VEC from its analogues and degradation products can be enhanced through the strategic use of buffer additives such as cyclodextrins, which form host-guest complexes with the steroidal structure of VEC, altering its effective mobility and providing selectivity. The optimized separation conditions allow for rapid and efficient resolution of VEC from potentially interfering compounds, including its common degradation products such as 3-desacetylvecuronium, which forms through hydrolysis of the ester functional groups [1].
The application of CZE in pharmaceutical analysis continues to gain acceptance as regulatory agencies recognize its analytical robustness and reproducibility. For VEC analysis specifically, CZE methods have been validated according to International Conference on Harmonization (ICH) guidelines, establishing their suitability for quality control testing in regulated environments. Moreover, the development of advanced detection schemes such as capacitively coupled contactless conductivity detection (C⁴D) has expanded the application of CZE for VEC analysis, particularly for samples where UV-absorbing compounds might interfere with traditional UV detection [2] [3]. These technological advances position CZE as a valuable orthogonal technique to chromatographic methods for comprehensive characterization of VEC in both pharmaceutical formulations and biological matrices.
The CZE analysis of this compound employs specific instrumentation and conditions optimized for efficient separation and detection. The following protocol describes the primary method using capacitively coupled contactless conductivity detection (C⁴D), which is particularly suitable for detecting the cationic VEC molecule that lacks strong UV chromophores [2] [3].
Capillary Specifications: Use a bare fused-silica capillary with 50 μm internal diameter and 75 cm total length (45 cm effective length to the detector). New capillaries should be conditioned sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and deionized water (30 min) before initial use. Between runs, rinse the capillary with background electrolyte for 2 minutes to ensure reproducibility.
Background Electrolyte: Prepare 50 mM borate buffer (pH 9.5) containing 12.5 mg/mL of (2-hydroxypropyl)-γ-cyclodextrin as a separation modifier. Filter through a 0.45 μm membrane and degas by sonication for 10 minutes before use. The cyclodextrin functions as a chiral selector and enhances separation selectivity by forming transient complexes with the steroidal structure of VEC.
Instrumental Parameters: Apply a separation voltage of +30 kV at 25°C. Perform hydrodynamic injection at 1000 mbar for 3 seconds. The detection window should be positioned at 45 cm from the injection end. For C⁴D detection, set the detector amplitude to 100% and frequency to 800 Hz [2]. Under these conditions, VEC typically migrates in less than 4 minutes with excellent peak symmetry.
Alternative UV Detection Method: For instruments equipped with UV detection, utilize an uncoated fused-silica capillary (40.0 cm total length, 31.5 cm effective length, 50 μm i.d.) with indirect UV detection at 230 nm. The electrolyte should comprise 1.0 mmol L⁻¹ of quinine sulfate dihydrate at pH 3.3 with 8.0% acetonitrile as an organic modifier [4].
Several critical factors require optimization to achieve robust separation of VEC by CZE:
pH Optimization: The buffer pH significantly affects the electroosmotic flow and analyte ionization. For VEC separation, alkaline conditions (pH 9.5) provide optimal results by maintaining the compound in its cationic form while generating sufficient electroosmotic flow for rapid analysis.
Cyclodextrin Concentration: The concentration of (2-hydroxypropyl)-γ-cyclodextrin should be optimized between 10-15 mg/mL to balance separation efficiency and analysis time. Higher concentrations improve resolution but may increase viscosity and migration times.
Voltage Effects: Separation voltages between 20-30 kV should be evaluated. Higher voltages reduce analysis time but may generate excessive Joule heating, leading to peak broadening. The optimal +30 kV represents a compromise between efficiency and practical operation.
Internal Standard Selection: Use phenyltrimethylammonium iodide as an internal standard at a concentration of 100 μg/mL to correct for injection variability and instrument fluctuations [2]. The internal standard should be added to all calibration standards and samples at a constant concentration.
Proper sample preparation is essential for accurate VEC quantification:
Pharmaceutical Formulations: Accurately weigh powder equivalent to 10 mg of VEC and transfer to a 10 mL volumetric flask. Add approximately 7 mL of deionized water and sonicate for 10 minutes to dissolve. Dilute to volume with water and mix well. For injection solutions, dilute directly with deionized water to reach the working concentration range of 25-250 μg/mL [2].
Internal Standard Addition: Pipette 1.0 mL of the sample solution into a 2.0 mL vial and add 0.1 mL of internal standard solution (1.0 mg/mL phenyltrimethylammonium iodide in water). Mix thoroughly by vortexing for 30 seconds.
Sample Filtration: Centrifuge the solution at 10,000 rpm for 5 minutes and filter through a 0.45 μm syringe filter directly into an autosampler vial to remove particulate matter that could clog the capillary.
Stability Considerations: Prepare samples immediately before analysis or store at 4°C for no more than 24 hours to prevent degradation. VEC is susceptible to hydrolytic degradation under both acidic and basic conditions, requiring neutral pH for sample solutions [1].
The CZE method with C⁴D detection has been systematically validated for the quantification of this compound according to ICH guidelines. The method demonstrates excellent linearity across the concentration range of 25-250 μg/mL, with a correlation coefficient (r) greater than 0.9968. The limit of detection (LOD) for VEC is 6 μg/mL, while the limit of quantification (LOQ) is established at 25 μg/mL, sufficiently sensitive for pharmaceutical quality control applications. The accuracy, expressed as percentage recovery, ranges between 95.7-102.7% across three concentration levels, demonstrating suitable trueness for the intended application. The precision of the method, expressed as relative standard deviation (RSD), is less than 2.61% for both intra-day and inter-day measurements, indicating robust repeatability [2].
Table 1: Performance Characteristics of CZE with C⁴D Detection for this compound Analysis
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear range | 25-250 μg/mL | - |
| Correlation coefficient (r) | >0.9968 | ≥0.995 |
| Limit of detection | 6 μg/mL | - |
| Limit of quantification | 25 μg/mL | - |
| Accuracy (recovery) | 95.7-102.7% | 95-105% |
| Precision (RSD) | <2.61% | ≤5% |
| Migration time RSD | <1.5% | ≤2% |
When comparing CZE with alternative separation techniques, distinct performance differences emerge. The HPLC-UV method for VEC analysis typically offers lower detection limits (2.67 μg/mL for LOD and 8.10 μg/mL for LOQ) but requires longer analysis times and higher solvent consumption [5] [1]. In contrast, the CZE-UV method with indirect detection shows higher quantification limits (15.1 μg/mL for LOQ) compared to the C⁴D approach, highlighting the advantage of conductivity detection for this application [4]. For ultra-trace analysis in biological matrices, LC-MS methods provide superior sensitivity with LODs as low as 0.005 mg/L in blood, but require sophisticated instrumentation and extensive sample preparation [6].
Table 2: Comparison of Analytical Techniques for this compound Determination
| Method | Linear Range | LOD | LOQ | Analysis Time | Key Applications |
|---|---|---|---|---|---|
| CZE-C⁴D [2] | 25-250 μg/mL | 6 μg/mL | 25 μg/mL | <4 min | Pharmaceutical formulations |
| HPLC-UV [1] | 10-120 μg/mL | 2.67 μg/mL | 8.10 μg/mL | 4 min | Stability studies, formulations |
| CZE-UV (indirect) [4] | Up to 350 μg/mL | - | 15.1 μg/mL | - | Pharmaceutical analysis |
| LC-ESI-MS [6] | 0.01-1.00 mg/L | 0.005 mg/L | 0.010 mg/L | - | Biological matrices, postmortem |
The selectivity of the CZE method for VEC has been demonstrated through forced degradation studies, which reveal the method's ability to separate the drug from its degradation products. When subjected to stress conditions including acidic hydrolysis (2M HCl), basic hydrolysis (2M NaOH), oxidation (3% H₂O₂), photolysis (UV light at 254 nm), and thermal degradation (135°C), VEC undergoes decomposition through distinct pathways [5] [1]. Under alkaline conditions, VEC primarily degrades via hydrolysis of the acetyl ester groups, forming 3-desacetylvecuronium as a major degradation product. Acidic stress results in similar decomposition patterns but at a slower rate, while oxidative stress produces multiple polar degradation compounds. The CZE method successfully resolves VEC from all these degradation products, demonstrating its stability-indicating capability and specificity for pharmaceutical quality control applications. The peak purity of VEC in stressed samples confirmed the absence of co-eluting impurities, validating the method for stability testing purposes [1].
Capillary zone electrophoresis offers several distinct advantages over high-performance liquid chromatography for the analysis of this compound. From an economic perspective, CZE consumes significantly smaller volumes of reagents and solvents, reducing operational costs and environmental impact. A typical CZE analysis uses microliter quantities of buffer per run, whereas HPLC methods may require hundreds of milliliters of organic solvents daily. From a technical standpoint, CZE provides superior separation efficiency with theoretical plate counts often exceeding hundreds of thousands per meter, compared to tens of thousands typically achieved in HPLC. This high efficiency translates to improved resolution of closely related compounds and degradation products. Additionally, CZE methods for VEC analysis generally offer faster separation times, with analysis completed in less than 4 minutes compared to approximately 4 minutes for HPLC methods [2] [1].
However, HPLC maintains certain advantages for specific applications. HPLC-UV methods generally provide better sensitivity for VEC quantification, with lower limits of detection (2.67 μg/mL compared to 6 μg/mL for CZE-C⁴D) [1]. This enhanced sensitivity makes HPLC more suitable for analyzing samples with low VEC concentrations or for detecting trace-level impurities. HPLC also offers better compatibility with mass spectrometric detection, facilitating the structural elucidation of unknown degradation products. For comprehensive stability studies, HPLC with mass detection has been successfully employed to characterize VEC degradation products, identifying 3,17-desacetyl vecuronium as a major hydrolytic degradation product and proposing degradation pathways based on mass spectral data [1] [4]. The choice between CZE and HPLC should therefore be guided by the specific analytical requirements, with CZE offering advantages for routine quality control of formulations and HPLC being preferred for comprehensive impurity profiling and method development.
For specialized applications, particularly in clinical and forensic toxicology, more advanced techniques such as LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) are employed for VEC analysis. These methods offer exceptional sensitivity, with limits of detection as low as 0.005 mg/L in blood, enabling quantification of VEC and its active metabolite 3-desacetylvecuronium in biological matrices [6]. The structural specificity of MS detection provides unambiguous compound identification, which is crucial in forensic investigations and pharmacokinetic studies. However, these sophisticated techniques require significant capital investment and specialized operator training, making them less suitable for routine quality control in pharmaceutical manufacturing.
Recently, Fourier Transform near-infrared spectrometry (FT-NIR) has been explored for rapid quality assessment of VEC formulations. This non-destructive technique allows for direct analysis through vial walls without sample preparation, making it ideal for rapid screening of multiple samples. Studies have employed FT-NIR coupled with multivariate statistical techniques to identify variability between different production lots of VEC, detecting potential differences in chemical composition or physical properties [7]. While FT-NIR cannot match the separation capabilities of CZE or HPLC, it serves as a valuable process analytical technology (PAT) tool for rapid quality assessment and identification of potential outliers in pharmaceutical production. Each analytical technique offers unique strengths, and a comprehensive quality control strategy may incorporate multiple orthogonal methods to fully characterize VEC drug substances and products.
Even with a validated CZE method, analysts may encounter technical challenges during routine application. Understanding these issues and their solutions ensures method robustness and analytical reliability.
Poor Peak Shape: If VEC peaks show tailing or fronting, first check the capillary conditioning and ensure adequate buffer pH control. Poor peak shape often results from silanophilic interactions between the cationic analyte and negatively charged capillary wall. Increasing the concentration of borate buffer to 75 mM or adding 5 mM triethylamine to the background electrolyte can minimize these interactions. For severe cases, consider using a permanently coated capillary designed for basic compound analysis.
Migration Time Drift: Consistent increase or decrease in migration times across sequential runs typically indicates buffer depletion or electroosmotic flow instability. Replace the background electrolyte every 10-15 runs or implement a buffer refreshment strategy between injections. Ensure the capillary temperature is stabilized at 25±0.5°C, as minor temperature fluctuations significantly affect migration time reproducibility.
Noisy Baselines in C⁴D Detection: Excessive noise in capacitively coupled contactless conductivity detection may result from air bubbles in the detection window or inadequate grounding of the instrument. Ensure the detection cell is properly aligned and free from air bubbles. Verify that all instrument components are properly grounded and shielded from electrical interference. Increasing the smoothing factor or applying a Gaussian filter (1-2 Hz cutoff) can improve signal-to-noise ratio without significantly affecting peak integrity [2] [7].
Irreproducible Injection: For hydrodynamic injection, ensure consistent injection time and pressure across all runs. Check for capillary obstructions or leaks in the fluidic path if peak areas show high variability. Using an internal standard such as phenyltrimethylammonium iodide corrects for minor injection variations and improves quantitative precision [2].
To ensure reliable VEC quantification, implement the following quality control measures:
System Suitability Test: Before each analytical sequence, inject a system suitability solution containing VEC at 100 μg/mL and the internal standard. The resulting electrophoregram should meet the following criteria: migration time RSD <1.5% for five consecutive injections, resolution between VEC and internal standard >2.0, and theoretical plates >50,000 per meter.
Control Samples: Include method blanks (mobile phase only), quality control samples at three concentration levels (low, medium, high), and continuing calibration verification standards throughout the analytical sequence. The back-calculated concentration of calibration standards should be within ±15% of nominal values (±20% at LLOQ).
Capillary Maintenance: To extend capillary lifetime and maintain performance, rinse with 0.1 M NaOH for 5 minutes followed by deionized water for 5 minutes at the end of each sequence. Store capillaries filled with deionized water when not in use for extended periods.
Data Integrity: Document all capillary replacements, buffer preparations, and instrument maintenance activities. Perform regular preventive maintenance on the CZE instrument according to manufacturer specifications, with particular attention to electrode cleaning and detector alignment.
The following workflow diagrams illustrate the key procedural elements and degradation pathways relevant to CZE analysis of this compound.
Diagram 1: Complete workflow for the capillary zone electrophoresis analysis of this compound, covering sample preparation to data analysis with integrated quality control steps.
Diagram 2: Primary degradation pathways of this compound under various stress conditions, showing the formation of major degradation products that must be separated from the parent compound during CZE analysis.
This compound is a monoquaternary aminosteroid-based nondepolarizing neuromuscular blocking agent used primarily as an adjunct during general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Chemically designated as 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide, this compound possesses a molecular weight of 637.73 g/mol (C₃₄H₅₇BrN₂O₄) and exists as a crystalline powder that is formulated as a lyophilized powder for injection due to its instability in solution [1] [2]. The drug is structurally similar to pancuronium but lacks a quaternizing methyl group in the 2-piperidino substitution, resulting in decreased vagolytic activity and an intermediate duration of neuromuscular blockade compared to other agents in its class [1].
The quantitative determination of this compound in pharmaceutical formulations presents significant analytical challenges due to its quaternary ammonium structure, lack of UV chromophore, thermal instability, and the presence of potentially interfering excipients and degradation products. Current regulatory methods include the United States Pharmacopeia (USP) LC methods for determination of vecuronium in presence of its related substances and British Pharmacopoeia (BP) potentiometric methods [3]. The emergence of LC-MS techniques has revolutionized the analysis of this compound by providing superior sensitivity, selectivity, and capability for simultaneous determination of the active pharmaceutical ingredient and its related compounds, making it particularly valuable for pharmaceutical quality control, stability testing, and forensic investigations [4] [5].
The determination of this compound in pharmaceutical products presents several unique analytical challenges that must be addressed during method development. First, the compound contains quaternary amine moieties that complicate extraction and chromatographic separation, while its molecular structure lacks a strong UV chromophore, limiting sensitivity with conventional UV detection [5]. Additionally, this compound demonstrates thermal instability, precluding the use of gas chromatographic methods without derivatization [5]. Pharmaceutical formulations also contain complex excipient systems including citric acid anhydrous, sodium phosphate dibasic anhydrous, and mannitol as tonicity adjuster, buffered to an acidic pH of 3.5-4.5 [3] [2], which may interfere with analytical determination.
The selection of appropriate analytical technology must consider these challenges while meeting the required analytical parameters. Traditional HPLC-UV methods require careful optimization to achieve adequate sensitivity and specificity, often necessitating low wavelength detection (~210 nm) where interference from mobile phase components and excipients is more likely [3] [6]. In contrast, LC-MS methodologies provide enhanced selectivity through mass resolution, enabling definitive identification and accurate quantification of this compound even in the presence of co-eluting compounds. The electrospray ionization (ESI) interface has proven particularly effective for vecuronium analysis due to the permanent positive charge on its quaternary ammonium group, which promotes efficient ionization in positive ion mode [4] [5]. When implementing stability-indicating methods, LC-MS offers the additional advantage of enabling structural characterization of degradation products and related substances without the need for time-consuming isolation procedures [3].
The development of robust LC-MS methods for this compound determination requires careful optimization of both chromatographic and mass spectrometric parameters. For chromatographic separation, reversed-phase columns with polar-embedded groups or cyanopropyl stationary phases have demonstrated excellent performance. Specifically, the Tracer Extrasil CN column (150 × 4.6 mm; 5 μm) has been successfully employed with a mobile phase consisting of 0.05M O-phosphoric acid (pH 6) and acetonitrile (50:50, v/v) at a flow rate of 1.0 mL/min [3]. Alternative methods utilize amino columns (Luna 150 × 4.6 mm, 5 μm) with acetonitrile:water containing 25.0 mmol L⁻¹ of sodium phosphate monobasic (50:50 v/v), pH 4.6 [6]. The column temperature is typically maintained at 25°C, and the injection volume ranges from 20-50 μL depending on the required sensitivity [4] [3].
For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode has proven most effective due to the permanent positive charge on the quaternary ammonium group of this compound. The compound produces characteristic doubly-charged molecular ions [M²⁺] at m/z 279.2, which serves as the predominant ion for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [4] [5]. The mass spectrometer parameters should be optimized to achieve maximum sensitivity for this ion, with typical settings including: capillary voltage 3.5-4.0 kV, cone voltage 30-40 V, source temperature 100-120°C, and desolvation temperature 300-400°C. The use of desolvation gas (nitrogen) at 500-800 L/h and cone gas at 50-100 L/h promotes efficient desolvation and ionization [4].
Proper sample preparation is critical for accurate and reproducible determination of this compound in pharmaceutical formulations. For quality control testing, samples are typically prepared by dissolving the lyophilized powder in acetonitrile-water mixtures to achieve a final concentration of approximately 1 mg/mL, followed by appropriate dilution with mobile phase [3]. When analyzing complex matrices or conducting stability studies, solid-phase extraction (SPE) using weak cation exchange cartridges provides effective cleanup and preconcentration. The extraction procedure typically involves conditioning the cartridge with methanol and water, loading the sample, washing with water and methanol, and eluting with methanolic solutions containing ammonium acetate or formic acid [4].
Table 1: Optimal LC-MS Conditions for this compound Determination
| Parameter | Recommended Conditions | Alternative Conditions |
|---|---|---|
| Column | Tracer Extrasil CN (150 × 4.6 mm; 5 μm) | Luna Amino (150 × 4.6 mm; 5 μm) |
| Mobile Phase | 0.05M O-phosphoric acid (pH 6):ACN (50:50) | Acetonitrile:25mM NaH₂PO₄ (50:50, pH 4.6) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 μL | 20-50 μL |
| Ionization Mode | ESI-Positive | ESI-Positive |
| Detection Ions | m/z 279.2 [M]²⁺, m/z 557.5 [M]⁺ | m/z 279.2 [M]²⁺, m/z 557.5 [M]⁺ |
| Sample Preparation | Dilution in ACN:water or SPE (WCX) | Dilution in mobile phase |
The following workflow diagram illustrates the comprehensive LC-MS method development process for this compound analysis:
Primary Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (certified purity) into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Mix thoroughly and store protected from light at 4°C when not in use [3].
Working Standard Solutions: Prepare working standards in the concentration range of 10-120 μg/mL by appropriate dilution of the primary standard solution with mobile phase. For trace analysis, extend the calibration range to 0.25-50.0 ng/mL using serial dilution [4] [3].
Calibration Curve Construction: Inject 20 μL of each working standard solution in triplicate using the optimized LC-MS conditions. Plot the peak areas against the corresponding concentrations to establish the calibration curve. The method typically demonstrates excellent linearity with correlation coefficients (r) ≥ 0.9996 [3].
For Drug Substance: Accurately weigh powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of diluent (acetonitrile:water, 50:50 v/v) and sonicate for 10 minutes with occasional shaking. Dilute to volume with the same diluent and mix thoroughly [3].
For Drug Product (Lyophilized Vials): Reconstitute the entire content of one vial according to manufacturer instructions. Transfer an aliquot equivalent to approximately 10 mg of this compound to a 10 mL volumetric flask. Dilute to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter before injection [3] [2].
For Forced Degradation Studies: Prepare a stock solution of 1 mg/mL of this compound and subject aliquots to various stress conditions: acidic hydrolysis (2M HCl, reflux for 5 h), basic hydrolysis (2M NaOH, reflux for 10 h), oxidative degradation (3% H₂O₂, 1 h), thermal degradation (135°C, 2.5 h), and photolytic degradation (UV light at 254 nm, 3 h). Neutralize acid/base hydrolysates before analysis [3].
System Preparation: Equilibrate the LC-MS system with the mobile phase for at least 45 minutes at the initial composition and flow rate before the first injection [3].
Sequence Setup: Program the autosampler to inject samples in the following sequence: system suitability standard, method blank, calibration standards (in increasing concentration), quality control samples, and finally test samples.
Chromatographic Analysis: Inject 20 μL of each solution using the optimized LC conditions. The total run time is typically 4-6.5 minutes, with this compound eluting at approximately 2.5-3.5 minutes [4] [3].
Mass Spectrometric Detection: Monitor the characteristic ions of this compound (m/z 279.2 as the primary quantitation ion and m/z 557.5 as confirmation) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
System Suitability Verification: Confirm that the system meets acceptance criteria prior to sample analysis: retention time RSD ≤ 2%, peak area RSD ≤ 5%, theoretical plates ≥ 2000, and tailing factor ≤ 2.0 [3].
Table 2: Method Validation Parameters for this compound LC-MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.25-50.0 ng/mL (biological); 10-120 μg/mL (pharmaceutical) | r ≥ 0.999 |
| Limit of Detection (LOD) | 2.67 μg/mL (HPLC-UV); Significantly lower with MS detection | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 8.10 μg/mL (HPLC-UV); 0.25 ng/mL (LC-MS) | S/N ≥ 10, RSD ≤ 5% |
| Precision (Repeatability) | RSD 0.338% | RSD ≤ 1% |
| Intermediate Precision | RSD 0.509% | RSD ≤ 2% |
| Accuracy (Recovery) | 98.5-100.32% | 98-102% |
LC-MS methods enable the simultaneous determination of this compound along with its related compounds and metabolites, which is particularly valuable for comprehensive quality control and stability testing. Key related compounds include potential impurities and degradation products such as 3-monodesacetyl vecuronium (3-OH-VEC), 17-monodesacetyl vecuronium, and 3,17-bisdesacetyl vecuronium (3,17-OH-VEC) [4] [5]. The 3-desacetyl metabolite has been identified as having approximately 80% of the neuromuscular blocking potency of the parent compound and may accumulate during prolonged administration, particularly in critically ill patients [1]. The optimized LC-ESI-MS method achieves almost complete separation of these compounds within 6.5 minutes, with linear responses over the concentration range of 0.25-50.0 ng/mL for each compound [4].
The mass spectral characteristics of these compounds reveal distinctive patterns, with this compound producing doubly-charged molecules [M²⁺] at m/z 279.2 as base peak ions, while the desacetyl metabolites show corresponding ions at m/z 258.1 for 3-OH-VEC and m/z 237.1 for 3,17-OH-VEC [5]. These characteristic mass spectral patterns facilitate unambiguous identification and reliable quantification of each compound in complex mixtures. The application of this simultaneous determination method to serum samples from patients receiving vecuronium infusion demonstrated significantly higher concentrations of 3-OH-VEC compared to other metabolites, suggesting its utility as a forensic marker of vecuronium administration [4] [5].
Forced degradation studies provide critical insights into the inherent stability characteristics of this compound and facilitate the development of stability-indicating methods. When subjected to various stress conditions, this compound demonstrates distinctive degradation patterns:
The following diagram illustrates the degradation pathways and metabolic transformation of this compound identified through these studies:
The development of properly validated stability-indicating methods is essential for pharmaceutical quality control and shelf-life determination. These methods must demonstrate specificity by resolving this compound from all potential degradation products and impurities. The LC-MS method described in Section 4 successfully meets these requirements, providing baseline separation between the drug substance and its degradation products within 4 minutes, with this compound eluting at approximately 2.5-3.0 minutes [3]. This enables accurate quantification of the active ingredient while monitoring the formation of degradation products throughout the product lifecycle.
The validation of LC-MS methods for this compound determination must comply with International Conference on Harmonisation (ICH) guidelines Q2(R1) and include assessment of the following parameters [3]:
Specificity: The method should demonstrate resolution between this compound and all potential impurities, degradation products, and excipients. Forced degradation studies provide evidence of method specificity by showing no interference at the retention time of the analyte [3].
Linearity: Prepare and analyze at least five concentrations over the specified range. The correlation coefficient (r) should be ≥ 0.999, and the y-intercept should not significantly differ from zero [3].
Accuracy: Determine using recovery studies by spiking known amounts of this compound reference standard into placebo matrix at three concentration levels (80%, 100%, 120% of target concentration). Mean recovery should be within 98-102% [3].
Precision: Establish through repeatability (injection precision and sample preparation repeatability) and intermediate precision (different days, analysts, or instruments). The relative standard deviation (RSD) for assay should be ≤ 2.0% [3].
System suitability tests verify that the complete analytical system is functioning properly at the time of testing. For this compound LC-MS methods, the following parameters should be evaluated before sample analysis [3]:
Retention Time: The RSD for this compound retention time in replicate injections should be ≤ 2%.
Peak Area Reproducibility: The RSD for peak areas in replicate injections of standard solutions should be ≤ 5%.
Theoretical Plates: The column efficiency determined for this compound peak should be ≥ 2000.
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
The inclusion of quality control samples at low, medium, and high concentrations within each analytical run provides ongoing assurance of method reliability. These QC samples should be prepared from an independent weighing of reference standard and should fall within predetermined acceptance criteria (typically ±15% of nominal concentration) for the run to be considered valid [3].
The LC-MS methods described in these application notes provide robust, sensitive, and selective approaches for the determination of this compound in pharmaceutical formulations. The optimized procedures enable reliable quantification of the active ingredient, simultaneous determination of related compounds and degradation products, and comprehensive stability assessment. The electrospray ionization technique coupled with reversed-phase chromatography offers particular advantages for this quaternary ammonium compound, providing enhanced sensitivity and specificity compared to conventional UV-based methods.
When properly validated and implemented according to the detailed protocols provided, these LC-MS methods meet all regulatory requirements for pharmaceutical quality control while offering the flexibility needed for various application scenarios, from routine potency assays to sophisticated forced degradation studies. The stability-indicating capability of these methods ensures their utility throughout the product lifecycle, from formulation development to commercial quality control and beyond.
Forced degradation studies are essential in pharmaceutical development to elucidate the intrinsic stability of a drug substance and to validate the stability-indicating power of analytical methods. For This compound (VEC), a neuromuscular blocking agent, these studies involve subjecting the drug to harsh conditions beyond those used in accelerated stability testing. The primary goal is to generate representative degradation products and ensure that the analytical method can reliably separate the active pharmaceutical ingredient from its degradation products [1] [2]. This process is a critical regulatory requirement, providing evidence that the method is suitable for its intended purpose throughout the product lifecycle.
The core of a forced degradation study is a well-designed stress protocol followed by analysis using a stability-indicating method.
The following table outlines the specific stress conditions recommended for this compound, based on ICH guidelines [1] [2].
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Specific Parameters | Demonstration of Stability-Indicating Power |
|---|---|---|
| Acidic Hydrolysis | 2M HCl | The method successfully separates VEC from its acidic degradation products. |
| Basic Hydrolysis | 2M NaOH | The method successfully separates VEC from its basic degradation products. |
| Oxidative Degradation | 3% H₂O₂ | The method successfully separates VEC from its oxidative degradation products. |
| Photolytic Degradation | UV light at 254 nm | The method successfully separates VEC from its photolytic degradation products. |
| Thermal Degradation | 135 °C | The method successfully separates VEC from its thermal degradation products. |
The analysis of stressed samples for this compound can be performed using a validated Reversed-Phase Liquid Chromatographic (RP-LC) method [1] [2]. The key parameters are summarized below.
Table 2: Stability-Indicating LC Method for this compound
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase Liquid Chromatography (RP-LC) |
| Column | Tracer Extrasil CN (150 mm × 4.6 mm; 5 μm) |
| Mobile Phase | O-phosphoric acid (pH 6; 0.05 M)-Acetonitrile (50:50, v/v) |
| Detection | UV at 210 nm |
| Concentration Range | 10 - 120 μg/mL |
| Limit of Detection (LOD) | 2.67 μg/mL |
| Limit of Quantification (LOQ) | 8.10 μg/mL |
The developed LC method should be validated as per ICH guidelines to confirm it is suitable for its intended use. The following parameters were found to be acceptable for the VEC method [1] [2]:
The following diagram illustrates the logical workflow for conducting forced degradation studies, from sample preparation to data interpretation.
The forced degradation of this compound under various stress conditions leads to the formation of different impurities. Mass spectrometry (MS) data can be used to identify the structures of these products and outline the probable degradation pathways [1]. The primary pathways often involve:
Forced degradation studies are a cornerstone of drug development. The data generated is used to:
The forced degradation study protocol for this compound, utilizing the described RP-LC method, provides a comprehensive and validated approach to assessing drug stability. The method has been proven to be specific, accurate, precise, and linear over a defined range, effectively separating VEC from its degradation products formed under a variety of ICH-recommended stress conditions [1] [2]. This work is critical for ensuring the safety, efficacy, and quality of the drug product throughout its lifecycle.
Vecuronium bromide (VEC) is an aminosteroidal competitive neuromuscular blocking agent widely used in general anesthesia to facilitate endotracheal intubation and controlled ventilation. As a pharmaceutical substance, understanding its stability profile and degradation behavior is critical for ensuring product safety and efficacy. These methods allow for specific quantification of the active pharmaceutical ingredient while effectively resolving it from its degradation products, providing crucial data for formulation development, packaging selection, and shelf-life determination [1] [2].
The International Conference on Harmonization (ICH) guidelines Q1A(R2) and Q1B mandate stress testing of drug substances under various conditions to identify likely degradation products and establish the intrinsic stability characteristics [2]. This application note provides a comprehensive protocol for forced degradation studies and stability-indicating liquid chromatographic method for this compound, incorporating MS-based structural characterization of degradation products and validation data demonstrating compliance with ICH requirements [1] [2].
The stability-indicating method for this compound employs a reversed-phase liquid chromatographic approach with optimized parameters to achieve baseline separation of the drug substance from its degradation products within a short runtime [1] [2].
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Tracer Extrasil CN (150 × 4.6 mm; 5 μm) |
| Mobile Phase | O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 μL |
| Run Time | 4 minutes |
| Column Temperature | 25°C |
| Sample Concentration | 10-120 μg/mL |
During method development, several columns and mobile phase compositions were evaluated to achieve optimal separation. The cyanopropyl stationary phase demonstrated superior separation capability for Vecuronium and its polar degradation products compared to traditional C18 columns. The isocratic elution with a balanced ratio of aqueous buffer and acetonitrile provided excellent resolution with a short analysis time of less than 4 minutes, enhancing method efficiency for routine analysis [1]. The selection of 210 nm as detection wavelength was based on the maximum absorbance of this compound, providing optimal sensitivity for quantification [2].
Forced degradation studies were conducted on this compound drug substance to establish the stability-indicating nature of the analytical method and understand the degradation pathways. All stress conditions were designed according to ICH guidelines Q1A(R2) to produce approximately 10-20% degradation, which is considered appropriate for meaningful interpretation of results [1] [2].
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Parameters | Duration | % Degradation |
|---|---|---|---|
| Acidic Hydrolysis | 2M HCl, reflux | 5 hours | Significant degradation |
| Basic Hydrolysis | 2M NaOH, reflux | 10 hours | Significant degradation |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Significant degradation |
| Photolytic Degradation | UV light at 254 nm | 3 hours | Moderate degradation |
| Thermal Degradation | 135°C | 2.5 hours | Moderate degradation |
Stock Solution Preparation: Weigh and transfer approximately 50 mg of this compound reference standard into a 50-mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution [2].
Acidic Hydrolysis: Transfer 1.0 mL of stock solution to a 10-mL volumetric flask. Add 5.0 mL of 2M HCl and reflux for 5 hours at 80°C. Cool to room temperature, neutralize with 2M NaOH, and dilute to volume with mobile phase [1] [2].
Basic Hydrolysis: Transfer 1.0 mL of stock solution to a 10-mL volumetric flask. Add 5.0 mL of 2M NaOH and reflux for 10 hours at 80°C. Cool to room temperature, neutralize with 2M HCl, and dilute to volume with mobile phase [1] [2].
Oxidative Degradation: Transfer 1.0 mL of stock solution to a 10-mL volumetric flask. Add 5.0 mL of 3% H₂O₂ and allow to stand at room temperature for 1 hour. Dilute to volume with mobile phase [1].
Photolytic Degradation: Transfer 1.0 mL of stock solution to a 10-mL transparent glass vial. Expose to UV light at 254 nm for 3 hours in a photostability chamber. Transfer to a volumetric flask and dilute to volume with mobile phase [2].
Thermal Degradation: Spread approximately 50 mg of this compound solid evenly in a glass petri dish and heat at 135°C in an oven for 2.5 hours. Prepare solution in mobile phase at 1 mg/mL concentration [1] [2].
Sample Analysis: Inject 20 μL of each stress sample in triplicate into the LC system following the chromatographic conditions in Table 1.
The degradation products generated under various stress conditions were characterized using LC-MS/MS with positive ion mode detection. The major degradation pathways were identified as hydrolytic cleavage and oxidative decomposition [1] [2].
The following diagram illustrates the experimental workflow for forced degradation studies and degradation product identification:
Hydrolytic Degradation: this compound undergoes ester hydrolysis at the 3-acetoxy and 17-acetoxy positions under both acidic and basic conditions, resulting in the formation of 3-desacetyl, 17-desacetyl, and 3,17-didesacetyl derivatives [1] [3]. The 17-desacetyl derivative is the predominant hydrolytic degradation product.
Oxidative Degradation: Exposure to hydrogen peroxide leads to N-oxidation of the piperidine rings and potential cleavage of the ester functionalities. Multiple oxidative degradation products were identified through MS characterization [1].
Thermal and Photolytic Degradation: Thermal stress primarily results in decomposition similar to hydrolytic degradation, while photolytic degradation causes minor decomposition, indicating moderate photosensitivity of the molecule [2].
The stability-indicating method was comprehensively validated according to ICH Q2(R1) guidelines. The method demonstrated excellent performance across all validation parameters [1] [2].
Table 3: Method Validation Results for this compound Stability-Indicating Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 10-120 μg/mL | Correlation coefficient ≥ 0.999 |
| Correlation Coefficient (r) | 0.9996 | ≥ 0.999 |
| Slope | 5.553 | - |
| Intercept | 115.4 | - |
| Accuracy (Mean Recovery %) | 98.50-100.32% | 98-102% |
| Precision (RSD %) | ||
| - Repeatability | 0.338% | ≤ 1% |
| - Intermediate Precision | 0.509% | ≤ 2% |
| LOD | 2.67 μg/mL | - |
| LOQ | 8.10 μg/mL | - |
| Robustness | Suitable for intended use | - |
System suitability tests were conducted to ensure the adequacy of the chromatographic system throughout method application. The tests included theoretical plate count (>2000), tailing factor (<2.0), and repeatability (RSD <1% for peak areas of six replicate injections) [2]. The method demonstrated excellent resolution between this compound and all degradation products, with resolution factors greater than 2.0 for the closest eluting peak [1].
The validated method was successfully applied to the quantification of this compound in pharmaceutical formulations. Sample preparation involved dissolving the drug product in mobile phase to obtain a 1 mg/mL stock solution, followed by appropriate dilution to achieve concentrations within the linearity range [2]. The method demonstrated excellent accuracy with mean recovery of 100.06% from the drug product, confirming the method specificity and absence of interference from pharmaceutical excipients [1] [2].
The stability-indicating method is suitable for long-term stability studies and quality control testing. A study investigating the stability of this compound (1 mg/mL) in sterile water for injection stored in polypropylene syringes demonstrated that the drug remained stable for at least 21 days at both refrigerated (3-5°C) and room temperature (23-25°C) conditions, with no significant changes in concentration, color, or visible precipitation [4].
Statistical comparison between the developed LC method and official methods demonstrated high accuracy and precision with no significant differences at p < 0.05 significance level [1] [3]. The method provides advantages of simplicity, rapid analysis, and cost-effectiveness compared to previously reported LC-MS methods while maintaining adequate sensitivity for quality control applications [2].
The developed stability-indicating LC method for this compound provides a robust, accurate, and precise approach for the quantification of the drug in the presence of its degradation products. The method fulfills all ICH requirements for validation and demonstrates excellent separation of Vecuronium from its degradation products formed under various stress conditions. The structural characterization of degradation products and elucidation of degradation pathways provide valuable insights for formulation development and storage condition optimization. The method is suitable for routine analysis in quality control laboratories, stability studies, and regulatory submissions.
Vecuronium bromide is a monoquaternary aminosteroid neuromuscular blocking agent with an intermediate duration of action that functions as a competitive antagonist at nicotinic acetylcholine receptors in the neuromuscular junction. As a non-depolarizing neuromuscular blocker, it prevents muscle contraction by competing with acetylcholine for binding sites on postjunctional membranes, thereby preventing depolarization and muscle contraction. Its structural relationship to pancuronium differs only by the absence of a methyl group at the piperidine nitrogen, which significantly reduces vagolytic activity and cardiovascular side effects compared to its parent compound. This chemical modification results in a favorable safety profile with minimal histamine release at recommended clinical doses, making it particularly valuable in both surgical and critical care settings where cardiovascular stability is essential. [1] [2]
The molecular structure necessitates specific handling considerations, as the 3-acetyl group demonstrates instability in concentrated solutions, requiring the drug to be marketed as a lyophilized powder that must be reconstituted prior to administration. This structural characteristic is crucial for researchers to understand when designing experimental protocols involving this compound, as improper reconstitution or storage can lead to degradation and reduced pharmacological activity. The compound's moderate lipid solubility contributes to its primarily hepatic elimination pathway, with biliary excretion accounting for approximately 50% of clearance, while renal elimination plays a secondary role (10-30%). Researchers should note that this pharmacokinetic profile becomes particularly relevant in studies involving subjects with hepatic impairment, where clearance may be reduced by up to 50% and recovery times significantly prolonged. [2]
Table 1: Key Characteristics of this compound
| Property | Description | Research Significance |
|---|---|---|
| Chemical Class | Monoquaternary aminosteroid | Structural similarity to pancuronium without significant vagolytic effects |
| Mechanism of Action | Competitive nicotinic antagonist | Reversible blockade with anticholinesterase reversal |
| Primary Elimination | Hepatic (≈50% biliary) | Increased exposure in hepatic impairment models |
| Solution Stability | Acidic pH (unstable in alkaline solutions) | Incompatible with alkaline solutions (e.g., thiopental) |
| Storage Form | Lyophilized powder | Requires reconstitution before use |
This compound is commercially available as a lyophilized powder in vials containing 10 mg or 20 mg of the active pharmaceutical ingredient. Reconstitution must be performed using aseptic technique in a controlled environment to maintain sterility and solution integrity. The recommended diluents for reconstitution include Sterile Water for Injection, Bacteriostatic Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection. The powder should be reconstituted by introducing the chosen diluent gently into the vial and swirling carefully until complete dissolution is achieved; vigorous shaking should be avoided as it may cause foaming or denaturation of the compound. [3] [1]
Researchers should note the critical distinction between single-dose and multi-dose reconstitution protocols, which impacts both diluent selection and stability timelines. When using preservative-free diluents such as Sterile Water for Injection or 0.9% Sodium Chloride Injection, the reconstituted solution is suitable for single-use only and must be discarded within 24 hours if not used. When Bacteriostatic Water for Injection (containing benzyl alcohol as a preservative) is employed, the reconstituted solution remains stable for up to 5 days when stored appropriately. It is crucial to emphasize that Bacteriostatic Water for Injection with benzyl alcohol preservative is contraindicated in neonatal research models due to the risk of gasping syndrome in newborns. [1]
This compound reconstituted solution has an acidic pH and demonstrates incompatibility with alkaline solutions. Researchers must avoid mixing this compound in the same syringe or administering it through the same intravenous line concurrently with alkaline agents such as thiopental. Such incompatibilities may result in precipitation or chemical degradation that compromises the stability and pharmacological activity of the compound. When administering this compound as a continuous infusion, a controlled-infusion device is recommended to ensure accurate dosing, and the solution should not be mixed with other medications in the same administration set. [3]
For continuous infusion preparation, the reconstituted solution is typically diluted to concentrations of 0.1 mg/mL or 0.2 mg/mL in compatible intravenous solutions such as 0.9% Sodium Chloride or 5% Dextrose. The Standardize 4 Safety (S4S) initiative has established standardized concentrations to reduce medication errors, particularly during transitions of care. For adult research models, the recommended concentration standard is 1 mg/mL with dosing units in mcg/kg/min, while for pediatric models (<50 kg), the concentration standard is 1 mg/mL with dosing units in mg/kg/hr. These standardized concentrations provide consistency between different clinical and research settings and help eliminate potential compounding errors. [3]
This compound in its lyophilized powder form demonstrates optimal stability when stored at controlled room temperature (20-25°C) and protected from light exposure. The freeze-dried formulation is intentionally designed to overcome the instability of the 3-acetyl group in solution, allowing for extended shelf storage without significant deterioration when maintained in appropriate conditions. Researchers should always inspect the powder before reconstitution; any evidence of discoloration, clumping, or container damage should prompt discard of the product, as these may indicate compromised integrity. [2]
Once reconstituted, the stability characteristics change significantly and are highly dependent on the diluent used. When reconstituted with preservative-free diluents (Sterile Water for Injection, 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's), the solution must be stored refrigerated (2-8°C) and used within 24 hours, with any unused portion discarded after this period. When Bacteriostatic Water for Injection (containing benzyl alcohol) is used as the diluent, the reconstituted solution maintains stability for 5 days when stored either at room temperature or under refrigeration. It is critical to label all reconstituted solutions clearly with the date and time of preparation, expiration date and time, and diluent used to prevent administration of expired products. [3] [1]
Table 2: Stability Guidelines for Reconstituted this compound Solutions
| Diluent Type | Storage Temperature | Maximum Stability Duration | Special Considerations |
|---|---|---|---|
| Sterile Water for Injection | Refrigerated (2-8°C) | 24 hours | Single-use only; discard unused portion |
| 0.9% Sodium Chloride Injection | Refrigerated (2-8°C) | 24 hours | Single-use only; discard unused portion |
| 5% Dextrose Injection | Refrigerated (2-8°C) | 24 hours | Single-use only; discard unused portion |
| Lactated Ringer's Injection | Refrigerated (2-8°C) | 24 hours | Single-use only; discard unused portion |
| Bacteriostatic Water for Injection | Room temperature or refrigerated | 5 days | Contraindicated in neonatal models |
The pH environment is a critical factor influencing this compound stability, with the reconstituted solution maintaining an acidic pH that is essential for compound integrity. Exposure to alkaline conditions can accelerate degradation and should be strictly avoided. Researchers should note that the drug's stability can be compromised when mixed with alkaline solutions such as thiopental, either in the same syringe or when administered through the same intravenous line without adequate flushing between medications. [3] [1]
Temperature fluctuations significantly impact the stability of reconstituted solutions. While short-term exposure to room temperature during administration is acceptable, prolonged storage at elevated temperatures should be avoided. Research teams should establish standardized protocols for storing and handling this compound solutions, including temperature monitoring systems for refrigeration units and strict adherence to beyond-use dating. Visual inspection of the reconstituted solution should be performed before administration; the solution should appear clear and free from particulate matter or discoloration. Any deviation from the expected clear solution should prompt immediate discard and preparation of a new vial. [3]
This compound administration in research settings requires careful dose individualization based on the specific experimental model and research objectives. For most adult models, the initial (intubating) dose ranges from 0.08 to 0.1 mg/kg administered as an intravenous bolus over approximately 60 seconds. This dosing regimen typically produces adequate conditions for non-emergency intubation within 2.5 to 3 minutes in most subjects. When a more rapid onset is required, such as in rapid sequence intubation protocols, higher doses of 0.1 to 0.2 mg/kg may be administered, resulting in onset of intubation conditions in less than 2-3 minutes. [3] [1]
Maintenance dosing may be accomplished through either intermittent bolus administration or continuous infusion. For intermittent dosing, maintenance doses of 0.01 to 0.015 mg/kg are typically required, with the first maintenance dose generally needed within 25-45 minutes after the initial dose during balanced anesthesia. When administered by continuous infusion, an initial rate of 1 mcg/kg/minute is recommended, with subsequent adjustments to maintain 90% neuromuscular blockade; most subjects require 0.8-1.2 mcg/kg/minute to maintain continuous neuromuscular blockade. The continuous infusion should be initiated only after early spontaneous recovery from the initial bolus dose is evident (approximately 20-40 minutes after administration). [3] [1]
Research involving pediatric models requires special consideration, as dosage requirements vary significantly with age. Children aged 1-9 years may require slightly higher initial doses than adults, while infants older than 7 weeks but under 1 year of age may demonstrate increased sensitivity on a mg/kg basis, requiring approximately 1.5 times longer recovery periods than adults. For infants under 7 weeks of age, insufficient information exists to establish specific dosing recommendations. In geriatric models, the dosage necessary to maintain steady-state neuromuscular blockade may be decreased due to age-related changes in pharmacokinetics. [3]
Hepatic impairment significantly alters this compound pharmacokinetics, with clearance reduced by approximately 50% in subjects with cirrhosis. Research models with hepatic impairment demonstrate prolonged recovery intervals from 25% to 75% of control twitch height (68 minutes in cirrhotic models versus 21 minutes in normal subjects). While renal impairment has a less pronounced effect than hepatic dysfunction (since renal excretion accounts for only 10-30% of elimination), subjects with renal failure may still experience prolonged neuromuscular blockade due to decreased plasma clearance and prolonged elimination half-life. Research models with burns may require substantially increased doses due to the development of resistance, while those with neuromuscular diseases should receive small test doses (0.005-0.02 mg/kg) with careful response monitoring. [3] [2]
Table 3: Dosing Adjustments in Special Populations
| Population | Dosing Adjustment | Clinical/Research Implications |
|---|---|---|
| Hepatic Impairment | Reduced clearance (≈50%) | Prolonged recovery (68 min vs 21 min in normals) |
| Renal Impairment | Variable effects | Possible prolonged blockade due to decreased clearance |
| Pediatric (1-9 years) | Slightly higher initial doses | More frequent supplementation may be needed |
| Infants (7 wk-1 yr) | Similar mg/kg doses | 1.5× longer recovery than adults |
| Geriatric | Decreased maintenance doses | Age-related pharmacokinetic changes |
| Burn Patients | Substantially increased doses | Development of resistance |
Quantitative monitoring of neuromuscular function is essential in both clinical and research settings when using this compound. The train-of-four (TOF) technique represents the gold standard for monitoring competitive neuromuscular blockade, typically assessed using a peripheral nerve stimulator applied to the ulnar nerve to observe adductor pollicis response. A TOF ratio of 0.8 to 0.9 is generally considered indicative of adequate recovery of neuromuscular function, though researchers should note that more subtle changes in neuromuscular function may not be detected by conventional monitoring techniques. [2]
For research protocols requiring precise quantification of neuromuscular blockade, the twitch response to supramaximal stimuli provides valuable data on the degree of blockade. The relationship between this compound plasma concentrations and twitch depression follows a predictable sigmoidal pattern, allowing researchers to model pharmacokinetic-pharmacodynamic relationships. When designing experimental protocols, researchers should standardize monitoring intervals, with particular attention to the time between administration and 50% recovery of twitch height (typically 62 minutes in normal subjects but prolonged to 130 minutes in cirrhotic models). Additionally, the recovery from 25% to 75% of control twitch height (typically 21 minutes in normal subjects) provides a valuable measure of recovery rate that may be altered in various experimental conditions. [2]
Reversal of this compound-induced neuromuscular blockade is typically accomplished through administration of cholinesterase inhibitors such as neostigmine, pyridostigmine, or edrophonium in conjunction with an anticholinergic agent (atropine or glycopyrrolate) to mitigate muscarinic side effects. Alternatively, sugammadex, a selective relaxant binding agent, may be used to reverse the effects of this compound after procedures. Reversal should only be attempted after demonstration of some degree of spontaneous recovery, and subjects should be monitored closely until adequate recovery of normal neuromuscular function is confirmed by the ability to maintain satisfactory ventilation and a patent airway. [3]
Researchers should be aware that prolonged infusions of this compound may lead to accumulation of the active 3-hydroxy metabolite, which possesses approximately 80% of the neuromuscular blocking potency of the parent compound. This accumulation may significantly prolong recovery times, particularly in subjects with impaired hepatic function. In research models receiving prolonged infusions, return to full neuromuscular transmission (train-of-four ratio >0.9) may be slow (up to 180 minutes) compared to other neuromuscular blocking agents such as cisatracurium (30 minutes). Experimental protocols should include provisions for monitoring and managing prolonged blockade, particularly in models with renal or hepatic impairment where metabolite accumulation is more likely. [2]
This compound is contraindicated in individuals with known hypersensitivity to the drug or its components. The most significant risk associated with this compound administration is prolonged paralysis extending beyond the needed time of use, potentially resulting in respiratory insufficiency or apnea. Additional serious adverse reactions may include bronchospasm, respiratory depression, and in rare instances, life-threatening anaphylaxis. Compared to other nondepolarizing neuromuscular blocking agents, this compound generally demonstrates a favorable safety profile with minimal cardiovascular effects and less histamine release. [3] [1]
Researchers should implement protocols for monitoring and managing potential adverse effects, including having reversal agents readily available. Less common adverse events may include hypotension, edema, sinus tachycardia, and various cutaneous manifestations such as erythema, urticaria, flushing, pruritus, and skin rash. In research models where substantial histamine release would be particularly hazardous (e.g., those with significant cardiovascular compromise or asthma history), this compound should be administered slowly over 1-2 minutes or longer, with immediate discontinuation if signs of histamine release occur. [3] [1]
This compound should be administered only by adequately trained personnel experienced in the use of neuromuscular blocking agents and their complications. Facilities and personnel necessary for intubation, oxygen administration, and respiratory support must be immediately available whenever this compound is administered. Special precautions should be implemented, including segregated storage, limited access, and prominent warning labels on both storage containers and final administration containers to ensure the drug is not administered without adequate respiratory support. [3]
Research protocols should incorporate specific safety measures, including the Institute for Safe Medication Practices (ISMP) recommendation to affix auxiliary labels with the wording: "Warning: Paralyzing agent—causes respiratory arrest—patient must be ventilated." To avoid subject distress, this compound should be administered in conjunction with adequate analgesia and sedation, and only after unconsciousness has been induced in appropriate models. Researchers should maintain complete documentation of this compound usage, including lot numbers, reconstitution times, administration records, and monitoring data, in compliance with Good Laboratory Practice standards and institutional regulatory requirements. [3]
This compound remains a valuable tool in both clinical practice and research settings, with its intermediate duration of action and favorable cardiovascular profile making it particularly useful for a wide range of experimental applications. The successful implementation of this compound in research protocols requires meticulous attention to reconstitution guidelines, storage stability, and population-specific dosing considerations. Researchers must remain vigilant about the potential for prolonged effects in models with hepatic impairment and the possibility of accumulation of active metabolites during extended infusions.
The experimental applications of this compound continue to evolve, with ongoing research exploring its use in various models requiring precise control of neuromuscular function. By adhering to the detailed protocols outlined in this document and maintaining rigorous monitoring standards, researchers can ensure both the validity of their experimental results and the safety of their research models. Future developments in this compound research will likely focus on refined dosing strategies for special populations and optimized protocols for prolonged administration in critical care research models.
Table 1: Vecuronium Bromide Dosing Guidelines [1] [2] [3]
| Parameter | Adult Dosage (IV) | Onset & Duration | Key Considerations |
|---|
| Initial Bolus for Intubation | 0.08–0.1 mg/kg | Onset: 2.5–3 min for intubation Clinical Duration: 25–40 min (recovery to 25% of control) Full Recovery: 45–65 min (to 95% of control) | Dose may be reduced by ~15% with steady-state volatile anesthetics (e.g., isoflurane, enflurane) [1] [4]. | | Initial Bolus after Succinylcholine | 0.04–0.06 mg/kg | --- | Administer only after succinylcholine effects begin to subside [1] [2]. | | Maintenance Bolus | 0.01–0.015 mg/kg | Required ~25–40 min after initial dose, then every 12–15 min [1]. | Little to no cumulative effect with repeated doses [2]. | | Continuous Infusion | 1 mcg/kg/min (initial rate) | Start 20–40 min after initial bolus, upon early signs of spontaneous recovery [1] [3]. | Requires titration via peripheral nerve stimulator (PNS). | | Continuous Infusion (Maintenance) | 0.8–1.2 mcg/kg/min (average range) | Adjust to maintain 90% twitch suppression [3]. | Rate may need reduction by 25–60% under enflurane/isoflurane after 45–60 min [4] [3]. |
Table 2: Pharmacokinetic and Safety Profile [1] [2] [5]
| Category | Details |
|---|---|
| Mechanism of Action | Competitive antagonism of acetylcholine at post-junctional nicotinic cholinergic receptors of the neuromuscular junction [1] [5]. |
| Primary Metabolic Pathway | Hepatic metabolism and biliary excretion (approximately 50%); renal excretion accounts for 10-30% [1] [5]. |
| Active Metabolite | 3-desacetylvecuronium possesses ~50-80% of the parent drug's potency; can accumulate during long-term infusion, prolonging blockade [1] [5]. |
| Critical Warnings | Must be administered by clinicians experienced in neuromuscular blocking agents. Facilities for intubation, artificial respiration, and reversal must be available. Prolonged paralysis can occur, especially with long-term ICU use. Continuous PNS monitoring is essential [1] [2]. | | Reversal Agents | Acetylcholinesterase inhibitors (e.g., Neostigmine, Edrophonium) co-administered with an anticholinergic agent (e.g., Atropine, Glycopyrrolate) [2]. |
This protocol is designed for achieving and maintaining a steady 90% neuromuscular blockade in a clinical research setting.
1. Pre-Administration Requirements
2. Drug Reconstitution and Stability [1] [2]
3. Dosing and Administration Procedure
4. Monitoring and Reversal
The following diagram illustrates the competitive antagonism mechanism of this compound at the neuromuscular junction.
Vecuronium is a monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA) with an intermediate duration of action [1] [2]. Its primary mechanism is the competitive antagonism of acetylcholine at the postjunctional nicotinic cholinergic receptors of the neuromuscular junction [1] [3]. Unlike depolarizing agents, vecuronium does not cause a conformational change in the receptor; it simply prevents acetylcholine from binding and initiating depolarization [3].
A critical consideration for researchers is vecuronium's metabolic pathway. It is primarily eliminated via hepatic metabolism (deacetylation) and biliary excretion, with about 30-35% excreted unchanged in the urine [1] [2] [4]. Its main metabolite, 3-desacetylvecuronium, possesses 50-80% of the neuromuscular blocking potency of the parent compound, which can lead to prolonged effects, especially with repeated dosing or infusions in patients with organ dysfunction [2] [4]. Furthermore, studies have shown that vecuronium can interact allosterically with human muscarinic M2 receptors, which may contribute to cardiovascular observations such as bradycardia, though it has minimal histamine-releasing or vagolytic effects [5].
The Train-of-Four (TOF) is the gold standard for monitoring the effects of non-depolarizing NMBAs like vecuronium [6] [7]. It involves applying four supramaximal electrical stimuli every 0.5 seconds (2 Hz) to a peripheral nerve (typically the ulnar nerve) and measuring the resultant muscle contractions (typically at the adductor pollicis) [7] [8].
Quantitative monitoring (using acceleromyography, electromyography, or mechanomyography) is strongly recommended over qualitative assessment, as the latter is unreliable for detecting a TOFR <0.9 [6] [8].
The tables below summarize key pharmacodynamic and dosing data for vecuronium to assist in experimental design.
Table 1: Vecuronium Pharmacodynamic Parameters (Median Values from Clinical Observation) [8]
| Parameter | Description | Observed Median Time |
|---|---|---|
| Lag-time | Time from injection to first decrease in twitch response | 32.5 seconds |
| Latency Time (Onset) | Time to 95% suppression of twitch response | 240 seconds (4 minutes) |
| Clinical Duration 25 | Time from dose to 25% recovery of T1 | 43.5 minutes |
| Clinical Duration 50 | Time from dose to 50% recovery of T1 | 57.5 minutes |
| Clinical Duration 75 | Time from dose to 75% recovery of T1 | 58.5 minutes |
| Time to Complete Recovery | Time from dose to 100% recovery of T1 | 87 minutes |
Table 2: Recommended Vecuronium Dosing for Research Protocols [1] [4]
| Application | Dose | Onset & Duration Notes |
|---|---|---|
| Standard Intubating Dose | 0.08 - 0.1 mg/kg | Onset in 3-4 minutes; Intermediate duration [4]. |
| After Succinylcholine | 0.04 - 0.06 mg/kg | Administer only after effects of succinylcholine subside [1]. |
| Maintenance Dose | 0.01 - 0.015 mg/kg | Given 25-45 minutes after initial dose; every 12-15 minutes as needed [1]. |
| Continuous Infusion (ICU) | 0.05 - 0.07 mg/kg/hr | Start 20+ minutes post-bolus; requires continuous TOF monitoring [1]. |
This protocol outlines the methodology for quantifying the depth and duration of vecuronium-induced blockade.
1. Subject Preparation and Equipment Setup
2. Calibration and Baseline Measurement
3. Drug Administration and Data Recording
The following diagram illustrates the experimental workflow and the molecular interactions at the neuromuscular junction being measured.
This protocol assesses how concomitant drugs alter vecuronium's effects.
1. Baseline Vecuronium Profile
2. Introduction of Test Agent
3. Repeated Vecuronium Challenge and Data Analysis
For reliable and safe research involving vecuronium, adherence to the following practices is mandatory:
Vecuronium bromide is a monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA) with an intermediate duration of action [1]. Its primary mechanism involves competitive antagonism of acetylcholine at the nicotinic cholinergic receptors on the postjunctional membrane of the motor endplate, thereby preventing depolarization and muscle contraction [1] [2]. Unlike other NMBAs, vecuronium exhibits minimal vagolytic activity and is not associated with clinically significant histamine release or cardiovascular side effects at standard doses, making it theoretically favorable for hemodynamically unstable patients [3] [4].
For ICU use, its application is reserved for specific scenarios where paralysis is necessary to facilitate mechanical ventilation in adequately sedated patients, despite manufacturer warnings about limited data for this specific indication [1] [5].
Understanding the unique pharmacokinetics of vecuronium in critically ill patients is essential for safe dosing. Key characteristics and their clinical implications are summarized below.
Table 1: Pharmacokinetic and Metabolic Profile of this compound
| Parameter | Profile in Healthy Patients | Alterations in Critical Illness/ICU Setting | Clinical Implications for ICU Use |
|---|---|---|---|
| Metabolism | Partial hepatic metabolism (spontaneous deacetylation) [3]. | Reduced clearance in severe hepatic disease [3]. | Prolonged duration of action in cirrhosis/cholestasis; requires dose reduction [3] [4]. |
| Active Metabolites | 3-desacetylvecuronium (80% potency of parent compound) [3] [4]. | Accumulates with infusion or renal failure, contributing to prolonged blockade [3] [6]. | Major cause of prolonged paralysis in ICU; high plasma levels correlate with blockade [3]. |
| Primary Excretion | Biliary (40-75%); Renal (10-30% as unchanged drug & metabolites) [3] [6] [2]. | Renal failure decreases plasma clearance and prolongs elimination half-life [3]. | Prolonged neuromuscular blockade in renal failure despite primary biliary route [3]. |
| Elimination Half-life | 51-80 minutes [6] [4]. | Can be significantly extended [3]. | Dosing intervals must be aggressively titrated to nerve stimulator response. |
| Onset of Action | <1 minute (IV bolus) [6]. | Unchanged. | Suitable for rapid sequence intubation in emergencies (0.1-0.2 mg/kg) [1]. |
| Duration of Action | 15-30 minutes (single bolus) [6]. | Can be dramatically prolonged to hours or days with infusion or organ failure [3]. | Mandatory use of peripheral nerve stimulator monitoring to avoid overdose. |
The following diagram illustrates the metabolic and excretory pathways of this compound, highlighting the potential for metabolite accumulation.
This compound is for intravenous use only and must be administered as a lyophilized powder reconstituted immediately before use [1] [4].
Table 2: Dosing Protocol for this compound in the ICU
| Dosing Phase | Recommended Dose | Administration Details | Monitoring Parameter |
|---|---|---|---|
| Initial Bolus Dose | 0.08 - 0.1 mg/kg IV [1]. | Administer over 60 seconds. Wait for signs of spontaneous recovery before starting infusion (approx. 20-40 min) [5]. | Onset of paralysis; Train-of-Four (TOF) count of 0-1. |
| Continuous Infusion | 0.05 - 0.07 mg/kg/hour (1 mcg/kg/min) [1]. | Use a controlled infusion device. Titrate to maintain 1-2 twitches on TOF. Rates of 0.8 - 1.2 mcg/kg/min often suffice [5]. | Maintain TOF count of 1-2 twitches. |
| Intermittent Bolus (Alternative) | 0.01 - 0.015 mg/kg [1] [5]. | Administer when twitch recovery is observed. Little cumulative effect with repeated doses [4]. | Administer when 2-3 twitches return on TOF. |
Reconstitution and Stability:
The most significant risks associated with long-term vecuronium use in the ICU are summarized in the table below, along with recommended mitigation strategies.
Table 3: Major Complications and Risk Mitigation Strategies
| Complication | Key Risk Factors | Preventive and Management Strategies |
|---|---|---|
| Prolonged Paralysis | Prolonged infusion, renal/hepatic failure, accumulation of active metabolite (3-desacetylvecuronium), metabolic acidosis, female gender [3]. | Daily interruption of infusion; Titrate to TOF goal (1-2 twitches); Avoid concomitant corticosteroids if possible [3] [1]. |
| Critical Illness Polyneuropathy/Myopathy | Multiple organ failure, concomitant high-dose corticosteroid use, prolonged NMBAS use [3]. | Limit dose and duration of NMBAs; Daily interruption; Monitor creatine phosphokinase (CPK) [3] [1]. |
| Awareness with Paralysis | Inadequate sedation/analgesia. | Administer vecuronium ONLY after ensuring and maintaining adequate sedation and analgesia. Unconsciousness must be confirmed first [5]. |
| Anaphylaxis | Rare, but possible hypersensitivity to neuromuscular blocking agents [4] [8]. | Be prepared for acute hypersensitivity reactions. Discontinue administration and manage per anaphylaxis protocol. |
This protocol outlines a standardized method for evaluating the pharmacodynamics of vecuronium in an animal model, suitable for studying reversal agents.
This protocol investigates a potential mechanism for the neuroexcitatory effects of vecuronium when it enters the central nervous system.
The following table summarizes the key pharmacokinetic differences for vecuronium in patients with and without renal failure:
| Parameter | Patients with Normal Renal Function | Patients with Renal Failure | Clinical Implications |
|---|---|---|---|
| Plasma Clearance | 4.30 ± 1.56 mL/min/kg [1] | 2.36 ± 0.80 mL/min/kg [1] | Slower removal of drug from the body |
| Elimination Half-life | 58 ± 22 min [1] | 98 ± 57 min [1] | Effect of the drug lasts longer |
| Duration of Blockade | 74 ± 19 min (to 75% twitch recovery) [1] | 111 ± 13 min (to 75% twitch recovery) [1] | Prolonged muscle paralysis |
| Role of Metabolites | Limited accumulation of active metabolite [2] | Accumulation of 3-desacetylvecuronium (50-80% activity of parent drug) [3] [2] | Contributes significantly to prolonged effect |
Vecuronium is predominantly metabolized by the liver, but its active metabolite, 3-desacetylvecuronium, is primarily eliminated by the kidneys [3] [2]. In renal failure, this metabolite accumulates and contributes to prolonged neuromuscular blockade because it possesses 50% to 80% of the neuromuscular blocking activity of the parent compound [3] [2] [4].
For researchers and clinicians, understanding and mitigating this risk is crucial.
The table below summarizes the core differences between the two reversal agents based on recent meta-analyses and clinical studies.
Table 1: Agent Comparison and Efficacy Data
| Parameter | Sugammadex | Neostigmine | Supporting Evidence |
|---|---|---|---|
| Drug Category | Modified γ-cyclodextrin / Selective relaxant binding agent [1] | Acetylcholinesterase inhibitor [1] | [1] |
| Mechanism of Action | Molecular encapsulation of vecuronium, forming an inactive complex [1] | Increases acetylcholine at synaptic junctions to competitively reverse blockade [1] | [1] |
| Time to TOF ≥0.9 (Mean) | ~2.7 minutes [2] | ~17.9 minutes [2] | Multicenter RCT (2010) [2] |
| Recovery Time (Obese Patients) | ~15-26 minutes faster than neostigmine [3] | Reference value [3] | Meta-analysis (2024) [3] |
| Risk of Postoperative Residual Curarization (PORC) | Significantly Lower (RR: 0.18, p<0.0001) [3] | Reference value [3] | Meta-analysis (2024) [3] |
| Common Adverse Effects | Allergic reactions (rare), Dysgeusia, Hypotension [1] | Bradycardia, Hypersalivation, Increased bowel motility [1] | [1] |
| Risk of Postoperative Nausea & Vomiting (PONV) | Significantly Lower (RR: 0.67, p=0.016) [3] | Reference value [3] | Meta-analysis (2024) [3] |
| Risk of Cardiovascular Complications | Significantly Lower (RR: 0.48, p=0.019) [3] | Reference value [3] | Meta-analysis (2024) [3] |
Here are detailed methodologies from key cited studies that you can adapt for your experiments.
1. Protocol for Comparing Reversal Speed (Human Clinical Trial) This methodology is based on a multicenter, randomized, controlled trial [2].
2. Protocol for a Cost-Saving Combination Approach (Obese Patient Model) A prospective, randomized study explored a combination therapy to reduce sugammadex doses [4].
FAQ 1: What is the fundamental mechanistic difference between the two drugs? Sugammadex works by directly binding to the vecuronium molecule in the plasma, creating an inactive complex that is then excreted by the kidneys. This creates a concentration gradient that draws vecuronium away from the neuromuscular junction [1]. In contrast, neostigmine indirectly increases the concentration of acetylcholine by inhibiting acetylcholinesterase. The excess acetylcholine then competes with vecuronium for receptor sites at the junction [1]. The diagrams below illustrate these distinct pathways.
FAQ 2: Are there any specific safety concerns with sugammadex we should monitor in preclinical studies? While clinical studies report a strong safety profile [5], one in vitro study on primary cortical neurons from rats indicated that clinically relevant concentrations of sugammadex might cause apoptotic cell death. The proposed mechanism involves the depletion of neuronal cholesterol levels [6]. This finding suggests that for drug development, investigations should include:
FAQ 3: How should we design experiments for special populations like obese subjects?
The following diagram outlines a generalized workflow for a preclinical or clinical study comparing the efficacy of sugammadex and neostigmine.
Forced degradation studies help identify degradation products and validate stability-indicating analytical methods. The table below summarizes the typical degradation profile of vecuronium bromide under recommended stress conditions [1] [2].
| Stress Condition | Details | Extent of Degradation | Major Findings |
|---|---|---|---|
| Acidic Hydrolysis | 2M HCl, reflux, 5 hours | ~19% degradation | Drug is susceptible to acidic conditions [1]. |
| Basic Hydrolysis | 2M NaOH, reflux, 10 hours | ~21% degradation | Drug is highly susceptible to basic conditions [1]. |
| Oxidative Degradation | 3% H₂O₂, reflux, 1 hour | ~7% degradation | Drug is less susceptible to oxidation [1]. |
| Thermal Degradation | 135°C, ~2.5 hours | ~3% degradation | Drug is relatively stable to dry heat [1]. |
| Photolytic Degradation | UV light (254 nm), 3 hours | ~4% degradation | Drug is relatively stable to photolysis [1]. |
This detailed methodology is adapted from a stability-indicating LC method study [1].
The following workflow outlines the key stages of the forced degradation study, from sample preparation to data analysis:
Q1: Why is it critical to neutralize acid and base hydrolysis samples before evaporation and analysis? Neutralization prevents ongoing degradation during the evaporation step and protects the HPLC column from extreme pH conditions, which could damage the stationary phase and lead to inaccurate results [1].
Q2: What are the key metabolites or degradation products of this compound that might interfere with analysis? The primary metabolites, which are also degradation products, include 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium. The 3-desacetyl metabolite retains about 80% of the neuromuscular blocking activity of the parent drug and can accumulate, especially in patients with hepatic impairment or during prolonged infusions [3] [4]. A study also found that the 3,17-desacetyl metabolite can act as an antagonist to vecuronium, which may complicate the pharmacological profile [5].
Q3: Our analytical method cannot separate vecuronium from a major degradation product. What can we adjust? The cited research achieved successful separation using a Tracer Extrasil CN column (cyano-propyl phase) with an isocratic mobile phase of O-phosphoric acid (pH 6) and acetonitrile (50:50) [1] [2]. If you are using a common C18 column, switching to a CN column could improve separation due to its different selectivity. You can also try fine-tuning the pH of the aqueous buffer or the organic modifier ratio.
Q4: Why is my vecuronium solution degrading faster than expected during storage? this compound is inherently unstable in solution, which is why it is marketed as a lyophilized powder for reconstitution immediately before use [3] [6]. The degradation is accelerated in alkaline solutions. Ensure the solution is not mixed or stored in alkaline buffers and strictly adhere to the recommended storage timelines: use within 24 hours if reconstituted with preservative-free diluents, or within 5 days if reconstituted with bacteriostatic water [6].
For adults, the standard protocol involves an initial intravenous bolus dose, followed by a continuous infusion for maintenance. The infusion rate must be titrated to the desired level of neuromuscular blockade, typically measured by a peripheral nerve stimulator.
| Parameter | Standard Protocol for Adults |
|---|---|
| Initial Bolus Dose | 0.08 to 0.1 mg/kg [1] [2] |
| Time to Start Infusion | Start recovery from initial bolus, about 20-40 minutes post-bolus [1] [3] |
| Initial Infusion Rate | 0.8 to 1.4 µg/kg/min (or 0.05 to 0.07 mg/kg/hr) [1] [2] |
| Target Monitoring Level | Maintains 1-2 twitches in Train-of-Four (TOF) or 90% twitch suppression [2] |
| Essential Monitoring Tool | Peripheral nerve stimulator [1] [3] [4] |
Dosage requirements vary significantly among different patient populations. The following table summarizes key considerations and necessary adjustments.
| Patient Population | Dosage Consideration & Adjustment |
|---|---|
| Obese Patients | Base dose on Ideal Body Weight (IBW); dosing on total body weight leads to prolonged effect and slower recovery [5] [2]. |
| Elderly Patients | Standard doses can be used, but expect a prolonged duration of action due to age-related changes in pharmacokinetics [2]. |
| Pediatric Patients | Children (2-11 years): May need slightly higher initial doses and more frequent supplementation due to shorter duration [1] [2]. Infants (1 month - 2 years) & Neonates: More sensitive per mg/kg; longer recovery. Use a test dose (10-20 µg/kg) and do not exceed 100 µg/kg for intubation [2]. | | Hepatic/Biliary Impairment | Use with caution. A prolonged effect is observed, especially with high doses. Reduced clearance expected [1] [3] [2]. | | Renal Impairment | Generally well-tolerated with no significant prolongation of effect in prepared patients. Dose reduction could be considered in anephric patients [1] [3]. |
This guide addresses specific issues that researchers and clinicians might encounter.
Q: What causes an unexpectedly prolonged blockade after stopping the infusion?
Q: The patient is not achieving the expected depth of blockade despite a standard infusion rate. What could be the reason?
Q: What are the critical safety protocols for administering vecuronium infusions in a research or clinical setting?
The following diagram illustrates the core workflow for administering and optimizing a vecuronium infusion, integrating pharmacokinetic and pharmacodynamic principles.
The resistance to non-depolarizing neuromuscular blocking agents (NMBAs) like vecuronium in burn patients is a well-documented phenomenon. The underlying mechanisms involve both pharmacodynamic and pharmacokinetic alterations.
Pharmacodynamic Changes: Acetylcholine Receptor Up-regulation The primary mechanism is a denervation-like syndrome leading to the up-regulation of nicotinic acetylcholine receptors (AChRs) at the neuromuscular junction [1]. In a normal state, AChRs are primarily located in the junctional area. Following a burn injury, there is a proliferation of extrajunctional immature AChRs (also known as fetal AChRs) [2]. These immature receptors have different pharmacological properties:
Pharmacokinetic Contributions Altered drug disposition also plays a role:
The following diagram illustrates the core mechanism of resistance.
Resistance is correlated with both the size of the burn and the time post-injury. It typically develops after the 7th post-burn day and can persist for weeks [5] [1].
The table below summarizes the increased dose requirements, expressed as the effective dose for 95% twitch suppression (ED₉₅), based on total body surface area (TBSA) burned.
| Burn Surface Area (TBSA) | Recommended ED₉₅ (mg/kg) | Correction Factor vs. Control* |
|---|---|---|
| Control (Non-burn) | 0.053 [5] | 1.0 |
| < 20% | 0.069 [5] | 1.3 |
| 20% - 40% | 0.103 [5] | 1.9 |
| 40% - 60% | 0.134 [5] | 2.5 |
| > 60% | 0.154 [5] | 2.9 |
*Correction factor indicates the multiplier for the standard dose required for burn patients.
Onset and Recovery: One study in burned children found a slower onset time (189 ± 70 seconds vs. 98 ± 20 seconds in controls) and significantly shorter recovery times after a standard 0.1 mg/kg dose, indicating decreased sensitivity and faster drug redistribution [6].
For researchers aiming to model or study this resistance, here are detailed methodologies from key studies.
This protocol is adapted from a prospective clinical study that established dose-response curves in burn patients [5].
This protocol uses non-linear mixed-effects modeling to characterize vecuronium disposition in burn patients [4].
The workflow for a comprehensive resistance study integrates both clinical and bioanalytical components, as shown below.
Q1: Why is the onset of vecuronium blockade slower in my burn study population, despite their resistance? A: This is an expected finding. The slower onset (e.g., ~189 seconds in burned children vs. ~98 seconds in controls) is a characteristic of the resistance phenomenon. Although the higher number of AChRs requires more drug for paralysis, the initial binding and diffusion to the site of action may be altered, leading to a delayed peak effect [6].
Q2: For a patient with 50% TBSA burns, what initial intubating dose of vecuronium should be used? A: Based on clinical studies, for a 50% TBSA burn, the ED₉₅ is approximately 0.134 mg/kg. A practical approach is to use a correction factor of 2.5 times the standard dose. Therefore, if the standard intubating dose is 0.1 mg/kg, you may need to administer 0.25 mg/kg to achieve adequate conditions [5]. Dosing should always be guided by neuromuscular monitoring.
Q3: What are the critical time points for observing resistance? A: Resistance does not appear immediately.
Q4: Which clinical conditions can mimic or confound NMBA resistance? A: Several other pathological states are associated with AChR up-regulation and can cause similar resistance, including:
Quantitative data from clinical studies clearly differentiates the histamine-releasing potential of various NMBAs. The table below summarizes peak increases in plasma histamine concentration following rapid intravenous bolus administration.
| Neuromuscular Blocking Agent | Approximate Peak Increase in Plasma Histamine | Reference Dose |
|---|---|---|
| Mivacurium | 370% at 1 minute | 0.2 mg/kg [1] |
| d-Tubocurarine | 252% at 1 minute | 0.5 mg/kg [1] |
| Atracurium | 234% at 1 minute | 0.6 mg/kg [1] |
| Vecuronium | No significant change | 0.1 mg/kg and 0.2 mg/kg [1] [2] [3] |
| Rocuronium | No significant change | 0.6 mg/kg [1] |
Key Findings: A 1995 clinical trial demonstrated that benzylisoquinolinium compounds (mivacurium, atracurium, tubocurarine) caused significant, rapid increases in plasma histamine. In contrast, the aminosteroid compounds vecuronium and rocuronium showed no significant changes in plasma histamine concentrations or associated haemodynamic variables [1]. This supports the classification of vecuronium as having a very low histamine-releasing property [2] [3].
To evaluate the histamine-release potential of a compound or confirm the low activity of vecuronium, you can adapt the following established clinical study methodology.
Objective: To measure changes in plasma histamine concentration after intravenous administration of a test compound.
Materials:
Methodology:
The workflow for this protocol is outlined below.
Unlike benzylisoquinoliniums, vecuronium is an aminosteroid non-depolarizing NMBA that acts as a competitive antagonist of acetylcholine at nicotinic cholinergic receptors on the postjunctional membrane [4]. Its minimal histamine release is attributed to its steroidal structure.
Interestingly, in vitro kinetic studies reveal an alternative mechanism: vecuronium is a strong competitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine catabolism in humans, with an apparent Ki of 1 μM [5]. This indicates that while vecuronium does not provoke histamine release, at doses ≥0.1 mg/kg, it may delay the natural metabolism of pre-existing histamine by inhibiting HNMT [5].
The following diagram illustrates this dual-pathway relationship.
Q1: Does this compound cause histamine-mediated hypotension? A: Within the standard clinical dose range (e.g., 0.08-0.1 mg/kg), vecuronium typically does not cause hypotension related to histamine release. Its favorable cardiovascular stability profile is largely due to the absence of significant histamine release and its lack of vagolytic activity [4] [6]. Hypotension is not listed as a common adverse effect, which contrasts with NMBAs known to release histamine [4].
Q2: Can anaphylaxis to vecuronium occur despite its low histamine release? A: Yes. While chemically mediated histamine release is rare, true IgE-mediated anaphylactic reactions to vecuronium have been reported, though they are uncommon [2] [4]. It is important to distinguish between a direct pharmacologic effect on mast cells and an immunogenic hypersensitivity reaction.
Q3: How does the histamine release profile of vecuronium compare to atracurium? A: The difference is substantial. As shown in the comparative table, atracurium causes a significant (234%) peak increase in plasma histamine, whereas vecuronium shows no significant change [1]. This is a key differentiator in their safety profiles.
Vecuronium bromide is compatible with several standard intravenous solutions once reconstituted. The stability and storage duration depend heavily on the diluent used [1] [2].
Table 1: Compatible IV Solutions and Storage Conditions [1] [2] [3]
| Diluent | Storage Condition | Maximum Storage Time | Notes |
|---|---|---|---|
| Bacteriostatic Water for Injection (with benzyl alcohol) | Refrigerated or at room temperature | 5 days | Contraindicated in newborns due to benzyl alcohol content [1] [2]. |
| Sterile Water for Injection, 0.9% Sodium Chloride, 5% Dextrose, 5% Dextrose and 0.9% Sodium Chloride, Lactated Ringer's | Refrigerated | 24 hours | For single-dose use. Unused portions must be discarded after 24 hours [1]. |
> Critical Stability Note: this compound is unstable in solution long-term and is supplied as a lyophilized powder to ensure stability [1]. Reconstituted solutions have an acidic pH and must not be mixed with alkaline solutions (e.g., thiopental) in the same syringe or IV line, as this can lead to degradation [1] [2].
This section provides a standard operating procedure for preparing this compound for experimental use.
Workflow: this compound Reconstitution
Detailed Methodology:
Q1: Our analytical tests show unexpected degradation products in the vecuronium solution. What are the potential causes?
A: this compound is susceptible to degradation under various stress conditions. A stability-indicating chromatographic study identified degradation from acidic/basic hydrolysis, oxidation, and thermal stress [5].
Experimental Consideration: When designing stability studies, consider stress testing under ICH guidelines, which include forced degradation under acidic, basic, oxidative, photolytic, and thermal conditions to establish a stability-indicating assay [5].
Q2: We are observing inconsistent experimental results. How could the preparation method be a factor?
A: Inconsistencies often arise from variable preparation protocols.
The table below summarizes the key validated parameters for the HPLC and CZE methods as directly reported in a comparative study, allowing for an objective performance evaluation [1] [2].
| Parameter | HPLC Method | CZE Method |
|---|---|---|
| Principle | High-Performance Liquid Chromatography | Capillary Zone Electrophoresis |
| Stationary Phase / Capillary | Luna amino column (150 × 4.6 mm, 5 μm) [1] | Uncoated fused-silica capillary (40.0 cm total length) [1] |
| Mobile Phase / Electrolyte | Acetonitrile:water with 25.0 mmol L⁻¹ sodium phosphate (pH 4.6) [1] | 1.0 mmol L⁻¹ quinine sulfate (pH 3.3) with 8.0% acetonitrile [1] |
| Detection | UV at 205 nm [1] | Indirect UV at 230 nm [1] |
| Linearity Range | Up to 350 μg/mL [2] | Up to 350 μg/mL [2] |
| Limit of Detection (LOD) | ~0.77 μg/mL [2] | ~5.0 μg/mL [2] |
| Limit of Quantification (LOQ) | 2.3 μg/mL [2] | 15.1 μg/mL [2] |
| Accuracy (Recovery) | 100.33% [2] | Comparable, no significant difference (p > 0.05) [1] [2] |
| Precision | No significant difference from CZE [1] | No significant difference from HPLC [1] |
For researchers interested in replicating or adapting these methods, here is a more detailed breakdown of the experimental conditions.
To visualize the decision-making process for method selection based on the primary goal, you can follow this workflow:
The table below summarizes the comparative cardiovascular effects of vecuronium and other common neuromuscular blocking agents based on clinical and experimental studies.
| Drug Name | Class | Primary Cardiovascular Effects | Notable Clinical Contexts |
|---|---|---|---|
| Vecuronium | Non-depolarizing, aminosteroid | Minimal to no significant changes in HR, BP, CO, or SVR [1] [2]. | Stable hemodynamics in coronary artery bypass grafting [2]. |
| Pancuronium | Non-depolarizing, aminosteroid | Significant increase in HR, BP, and CO [1] [2]. Deterioration of left ventricular performance noted in one study [1]. | Avoid or use with caution in patients where tachycardia is undesirable [2]. |
| Rocuronium | Non-depolarizing, aminosteroid | Mild to moderate increase in HR (5-10%) and MAP (10-15%) in some studies [3] [4], while others report no significant cardiac effects [5]. | Considered for rapid sequence intubation; hemodynamic effects are less pronounced than pancuronium [3]. |
| Rapacuronium | Non-depolarizing, aminosteroid | Significant decrease in BP and SVR; associated with cutaneous flushing and hypotension [6]. | Withdrawn from the market; example of significant cardiovascular side effect [6]. |
| Succinylcholine | Depolarizing | Minimal hemodynamic effects compared to rapacuronium [6]. Can cause bradycardia, especially with repeated doses in children. | Often preferred for rapid sequence intubation due to quick onset [7]. |
Abbreviations: HR = Heart Rate; BP = Blood Pressure; CO = Cardiac Output; MAP = Mean Arterial Pressure; SVR = Systemic Vascular Resistance.
The differing cardiovascular effects of these drugs are linked to their specific interactions with receptors outside the neuromuscular junction.
Aminosteroid neuromuscular blockers can interact with the cardiovascular system through several mechanisms, illustrated below.
Diagram: Proposed signaling pathways for the cardiovascular effects of aminosteroid neuromuscular blockers. Vecuronium has minimal interaction with these pathways.
The following table outlines methodologies from key studies that provide the experimental basis for the comparisons.
| Study Objective | Experimental Model | Key Protocol Details | Relevant Measurements |
|---|---|---|---|
| Compare vecuronium vs. pancuronium in cardiac patients [2] | Human clinical trial (CABG patients) | Invasive monitoring. Compared vecuronium (0.28 mg/kg), a large 12xED90 dose, to pancuronium (0.1 mg/kg), a 3xED90 dose. | Heart rate, systemic arterial pressure, cardiac output, systemic vascular resistance. |
| Compare vecuronium vs. rocuronium hemodynamics [4] | Human clinical trial (elective surgery) | Patients received vecuronium (0.15 mg/kg) or rocuronium (0.9 mg/kg) during standardized anesthetic induction. | Heart rate, systolic/diastolic blood pressure, mean arterial pressure at fixed intervals post-injection. |
| Investigate cardiac effects in isolated tissue [8] [5] | Isolated rat atria | Cumulative drug doses (10⁻⁹–10⁻⁵ M) applied to spontaneously beating right atria and electrically stimulated left atria. | Chronotropy: Change in heart rate. Inotropy: Change in developed force. |
| Test mechanism via β-adrenergic blockade [8] [5] | Isolated rat atria (with pharmacological blockers) | Repeated cumulative dosing in the presence of propranolol (β-blocker) or desipramine (noradrenaline re-uptake inhibitor). | Attenuation of heart rate or developed force increases indicates β-adrenergic mechanism. |
The table below summarizes key recovery metrics from clinical studies.
| Parameter | Vecuronium | Cisatracurium | Notes & Context |
|---|---|---|---|
| Spontaneous Complete Recovery (SCRT) after last dose | 50.2 ± 23.2 min [1] | 46.4 ± 17.5 min [1] | Under propofol/fentanyl/N₂O anesthesia; difference not statistically significant [1] |
| Recovery Index (Time from 25% to 75% recovery) | 15-25 min [2] | Information not explicitly stated in sources | Under balanced or halothane anesthesia [2] |
| Median Recovery Time (to TOF ratio 70%) after infusion | 123 min (IQR 80-480) [3] | 52 min (IQR 35-73) [3] | Pediatric ICU study; vecuronium showed prolonged recovery in one child (6%) [3] |
| Influence of Age | Significantly longer duration and recovery in elderly patients [1] | No significant differences noted with age [1] | Comparative study in adult patients stratified by age (>65 vs <65) [1] |
| Dependence on Organ Function | Prolonged effects possible with hepatic impairment; metabolite accumulation with long-term use [4] | Minimal reliance on organ function; eliminated via Hofmann degradation [5] | Vecuronium chiefly eliminated by the liver [4] |
To ensure reproducibility and critical appraisal, here are the methodologies from the key studies cited.
1. Adult Surgical Patient Study (Randomized, Double-Blind, Multicenter) [1]
2. Pediatric Intensive Care Unit Study (Randomized, Double-Blind) [3]
The difference in recovery profiles, especially with organ dysfunction or long-term infusion, is rooted in their distinct chemical structures and elimination pathways.
As the diagram illustrates:
A 2020 study developed and validated a stability-indicating reversed-phase liquid chromatographic (RP-LC) method for the analysis of this compound (VEC) in both drug substance and drug product, following ICH guidelines [1].
The table below summarizes the key validation parameters and results from the study:
| Validation Parameter | Results & Conditions |
|---|---|
| Analytical Technique | Reversed-Phase Liquid Chromatography (RP-LC) [1] |
| Column | Tracer Extrasil CN (150 × 4.6 mm; 5 µm) [1] |
| Mobile Phase | O-phosphoric acid (pH 6; 0.05 M)-acetonitrile (50:50 v/v) [1] |
| Detection | UV at 210 nm [1] |
| Linearity Range | 10 - 120 µg/ml [1] |
| Correlation Coefficient | The method was linear over the specified range [1]. |
| LOQ (Limit of Quantification) | 8.10 µg/ml [1] |
| LOD (Limit of Detection) | 2.67 µg/ml [1] |
| Forced Degradation Conditions | Acidic (2M HCl), basic (2M NaOH) hydrolysis, oxidation (3% H₂O₂), photolysis (UV light at 254 nm), and thermal (135 °C) [1] |
The method demonstrated its stability-indicating capability by successfully separating this compound from its degradation products generated under various stress conditions [1]. The degradation profile was studied in detail, and the structures of the forced degradation products were proposed using MS data, with degradation pathways outlined [1].
Here is a detailed methodology for the cited LC analysis based on the study [1]:
The following diagrams outline the analytical validation workflow and the primary degradation pathways for this compound based on the forced degradation study.
Figure 1: Workflow for developing and validating a stability-indicating analytical method for this compound (VEC), based on ICH guidelines [1].
Figure 2: Primary stress conditions and pathways leading to the formation of degradation products in this compound [1].
To build a more comprehensive comparison guide, you could:
The table below summarizes the key pharmacokinetic and pharmacodynamic differences between pediatric and adult patients.
| Parameter | Adult Patients | Pediatric Patients (1-10 years) | Neonates & Infants (<1 year) | Key Observations |
|---|---|---|---|---|
| Volume of Distribution | Not specified in sources | Smaller compared to adults [1] | Information missing | Shorter duration of action in children may be linked to this [1]. |
| Plasma Clearance | 5.2 ± 0.7 mL/kg/min [2] | Higher than in adults [1] | Information missing | Faster clearance contributes to a shorter duration of action in children [1]. |
| Elimination Half-life | 71 ± 20 minutes [2] | Shorter than in adults [1] | Information missing | — |
| Primary Elimination Route | Chiefly via the liver (biliary); ~30% renal [3] | Information missing | Information missing | Prolonged effects in hepatic impairment; renal failure has less impact [3] [4]. |
| Duration of Action | Intermediate | Shorter than in adults [1] | Longer than in children and adults; ~1.5x longer recovery for infants >7 weeks [3] [5] | Neonates/infants may be more sensitive per mg/kg [3]. |
| Recovery Index (25-75%) | ~25-40 minutes [3] | 10.6 - 21.8 minutes [6] | Information missing | Significantly shorter in children, especially those on enzyme-inducing anticonvulsants [6]. |
The comparative data primarily comes from clinical studies that used standardized methodologies.
The following diagram illustrates the primary metabolic pathway of vecuronium, which is crucial for understanding its pharmacokinetic profile.
Clinical practice must account for several factors that significantly alter vecuronium's pharmacokinetics.
The table below summarizes the comparative histamine-releasing properties of various NMBAs, based on experimental and clinical data.
| Neuromuscular Blocking Agent | Chemical Class | Histamine Release Potential | Supporting Experimental Data |
|---|---|---|---|
| Vecuronium Bromide | Aminosteroid | Negligible | No histamine release at concentrations up to 3 x 10⁻³ M in vitro and in vivo [1] [2]. |
| Rocuronium | Aminosteroid | Low | Features a "lack of histamine release" [3]. |
| Atracurium | Benzylisoquinolinium | Moderate to High | Causes dose-related histamine release in vitro and in vivo [4] [1] [5]. |
| d-Tubocurarine | Benzylisoquinolinium | High | Causes dose-related histamine release [4] [1]. |
| Mivacurium | Benzylisoquinolinium | Moderate to High | Associated with significant histamine release [4] [5]. |
| Pancuronium | Aminosteroid | Low | Considered to have a low propensity for this effect [4]. |
The data supporting the comparisons above come from established models for quantifying histamine release.
The following diagram illustrates the workflow of a typical in vitro histamine release assay.
The differences in histamine release have direct consequences for both research and clinical practice.
The table below summarizes the core characteristics of vecuronium and rocuronium based on aggregated clinical study data.
| Feature | Vecuronium Bromide | Rocuronium Bromide |
|---|---|---|
| Drug Class | Nondepolarizing NMBA, aminosteroid [1] [2] | Nondepolarizing NMBA, aminosteroid [3] [4] |
| Mechanism of Action | Competitive antagonism of acetylcholine at nicotinic receptors of the motor endplate [1] [2] | Competitive antagonism of acetylcholine at nicotinic receptors [3] |
| Standard Intubating Dose | 0.08 - 0.1 mg/kg [1]; 0.1 mg/kg [3] [5] | 0.6 mg/kg [3] [4] [5] |
| Onset of Action | Slower than rocuronium [4] [6] | Faster than vecuronium [3] [4] [6] |
| Duration of Action | Intermediate (15-30 min) [1] [2] | Intermediate, similar to vecuronium [6] [7] |
| Cardiovascular Effects | Minimal to no significant change in HR or MAP; associated with a greater decrease in HR than rocuronium [3] [6] [8] | Minimal, may cause a slight, transient rise in HR and MAP [3] [6] [8] |
| Potency (Relative) | 1 (Reference) | Approximately 1/7th to 1/6th the potency of vecuronium [7] |
| Primary Elimination Route | Liver (biliary) and kidneys (~30%) [1] [2] | Information not available in search results |
| Active Metabolites | Yes (3-desacetylvecuronium), can prolong effect [1] [2] | Information not available in search results |
| Reversal Agents | Neostigmine, Sugammadex [1] [2] | Neostigmine, Sugammadex [3] |
A common research design involves directly comparing the cardiovascular impact of two drugs during surgery.
Researchers often use the "timing principle" to fairly compare the onset of different NMBAs.
The experimental workflow for such comparative studies can be visualized as follows:
The table below summarizes a direct cost-comparison of intermediate-acting neuromuscular blocking agents (NMBAs) and their key clinical characteristics.
| Neuromuscular Blocking Agent | Cost per Case (2-4 hour procedures, 1994 USD) [1] | Clinical Duration [2] [3] | Time to Onset of Action | Hemodynamic Stability |
|---|---|---|---|---|
| Vecuronium | $31.95 ± 15.33 | Intermediate (25-40 min) | Slower than rocuronium or succinylcholine [4] [5] | Good (no vagolytic effects) [2] |
| Rocuronium | Similar cost to vecuronium [1] | Intermediate | Fast (comparable to succinylcholine at higher doses) [4] [5] | Good (may cause slight increase in heart rate) [5] |
| Atracurium | $54.23 ± 41.26 | Intermediate | Information not available in search results | Good |
| Succinylcholine | Information not available in search results | Short (5-10 min) [3] | Very Fast (<60 seconds) [4] | Can cause bradycardia, dysrhythmias [4] |
Key Insights from the Data:
Contemporary cost-effectiveness analysis must account for the drugs used to reverse neuromuscular blockade. Residual blockade can lead to post-operative pulmonary complications (PPCs), which significantly increase healthcare costs [6].
For a deeper understanding, here is the detailed methodology from one of the key comparative studies cited above.
Objective: To compare the intubating conditions of rocuronium bromide and vecuronium bromide with succinylcholine using the "timing principle" [4].
This methodology provides a robust framework for a head-to-head clinical comparison of these agents.
The following diagram illustrates the key factors and relationships in the cost-effectiveness analysis of NMBA selection, based on the information gathered.
It is crucial to note the following limitations in the available data:
Acute Toxic;Irritant